Proadrenomedullin (1-20) (rat)
Description
BenchChem offers high-quality Proadrenomedullin (1-20) (rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Proadrenomedullin (1-20) (rat) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C111H177N37O28 |
|---|---|
Molecular Weight |
2477.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C111H177N37O28/c1-56(2)44-75(100(168)145-82(53-149)105(173)131-68(89(118)157)33-21-41-125-109(119)120)138-91(159)59(6)130-98(166)78(47-62-51-128-66-28-13-11-26-64(62)66)141-95(163)71(32-17-20-40-114)135-103(171)80(49-86(117)154)143-102(170)79(48-63-52-129-67-29-14-12-27-65(63)67)142-94(162)70(31-16-19-39-113)134-92(160)69(30-15-18-38-112)133-93(161)73(35-23-43-127-111(123)124)136-101(169)77(46-61-24-9-8-10-25-61)140-97(165)74(36-37-85(116)153)137-106(174)83(54-150)146-107(175)84(55-151)147-108(176)88(60(7)152)148-104(172)81(50-87(155)156)144-99(167)76(45-57(3)4)139-96(164)72(132-90(158)58(5)115)34-22-42-126-110(121)122/h8-14,24-29,51-52,56-60,68-84,88,128-129,149-152H,15-23,30-50,53-55,112-115H2,1-7H3,(H2,116,153)(H2,117,154)(H2,118,157)(H,130,166)(H,131,173)(H,132,158)(H,133,161)(H,134,160)(H,135,171)(H,136,169)(H,137,174)(H,138,159)(H,139,164)(H,140,165)(H,141,163)(H,142,162)(H,143,170)(H,144,167)(H,145,168)(H,146,175)(H,147,176)(H,148,172)(H,155,156)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t58-,59-,60+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,88-/m0/s1 |
InChI Key |
WNHLDNZTMYROCS-BDUFWTITSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
Proadrenomedullin (1-20): A Comprehensive Technical Guide to its Function in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadrenomedullin (1-20), also known as PAMP(1-20), is a 20-amino-acid peptide derived from the same precursor as adrenomedullin (B612762). In rats, PAMP(1-20) has demonstrated a range of biological activities, primarily centered on cardiovascular regulation and neuroendocrine modulation. This technical guide provides an in-depth overview of the function of PAMP(1-20) in rats, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended to support further research and drug development efforts targeting the physiological systems influenced by this peptide.
Cardiovascular Effects
PAMP(1-20) exerts significant effects on the cardiovascular system in rats, most notably a dose-dependent hypotensive response. It also influences heart rate and cardiac contractility.
Hypotensive Effects
Intravenous administration of PAMP(1-20) in conscious rats produces a rapid and dose-dependent decrease in blood pressure.[1][2] However, the hypotensive response is attenuated in pregnant rats, particularly in mid and late gestation, a phenomenon that may be mediated by sex hormones.[1]
Table 1: Hypotensive Effects of Intravenous PAMP(1-20) in Conscious Rats
| Dose (nmol/kg) | Maximum Decrease in Blood Pressure | Animal Model | Reference |
| 3 - 60 | Dose-dependent decrease | Non-pregnant Wistar rats | [1] |
| 3 - 60 | Significantly attenuated vs. non-pregnant | Pregnant Wistar rats (14 and 20 days) | [1] |
Cardiac Effects
Studies on isolated perfused rat hearts have revealed that rat PAMP(1-20) can induce a positive chronotropic (increased heart rate) and a negative inotropic (decreased contractility) effect.[3] These effects appear to be independent of the cAMP/PKA pathway and may involve the nitric oxide (NO) synthase pathway.[4]
Table 2: Effects of Rat PAMP(1-20) on Isolated Perfused Rat Hearts
| Concentration (nM) | Change in Heart Rate (beats/min) | Change in Left Ventricular Developed Pressure (mmHg) | Change in +dP/dtmax (mmHg s-1) | Reference |
| 1 | ↑ from 257.83 to 282 | ↓ from 90.5 to 79 | ↓ from 3710.5 to 3223.8 | [3] |
| 10 | ↑ from 259.83 to 289.8 | ↓ from 88.00 to 73.00 | ↓ from 3683.16 to 3040.6 | [3] |
| 100 | ↑ from 249.66 to 280.50 | ↓ from 79.83 to 64.83 | ↓ from 3746.16 to 3009.83 | [3] |
Neuroendocrine and Adrenal Function
PAMP(1-20) plays a significant role in modulating the adrenal gland and the hypothalamic-pituitary-adrenal (HPA) axis.
Inhibition of Aldosterone (B195564) and Catecholamine Secretion
In dispersed rat zona glomerulosa cells, PAMP(1-20) has been shown to inhibit angiotensin-II-stimulated aldosterone production.[5] It is more potent than adrenomedullin in this regard.[5] Furthermore, PAMP(1-20) inhibits catecholamine secretion from rat pheochromocytoma (PC12) cells, a model for adrenal chromaffin cells.[6] This inhibition is specific to nicotinic cholinergic stimulation and is associated with the disruption of Na+ and Ca2+ influx.[6]
Table 3: Inhibitory Effects of PAMP(1-20) on Secretion
| Target | Stimulant | Effect | IC50 | Cell/Tissue Model | Reference |
| Aldosterone | Angiotensin II | Inhibition | ~2.0 x 10-9 M | Dispersed rat zona glomerulosa cells | [5] |
| Catecholamine | Nicotine | Inhibition | ~350 nmol/L | Rat pheochromocytoma PC12 cells | [6] |
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Subcutaneous administration of PAMP(1-20) in non-stressed rats leads to an increase in plasma ACTH and corticosterone (B1669441) levels.[7] However, in rats subjected to cold stress, PAMP(1-20) dampens the HPA axis response.[7]
Signaling Pathways
The biological effects of PAMP(1-20) in rats are mediated by specific receptors and signaling pathways, which are not yet fully elucidated but involve interactions with ion channels and G protein-coupled receptors.
Interaction with Nicotinic Cholinergic Receptors
A primary mechanism of action for PAMP(1-20) in inhibiting catecholamine release is through the non-competitive antagonism of nicotinic cholinergic receptors.[6] This interaction disrupts the influx of Na+ and Ca2+ ions, which are critical for stimulus-secretion coupling.[6]
G Protein-Coupled Receptors and Second Messengers
Specific binding sites for PAMP(1-20) have been identified in the rat adrenal zona glomerulosa and medulla.[8] In the zona glomerulosa, PAMP(1-20) binding leads to an increase in cAMP generation, suggesting the involvement of a G protein-coupled receptor.[8] However, in other contexts, such as its effects on cardiac function, the cAMP/PKA pathway does not seem to be the primary mediator.[4] The Mas-related G-protein-coupled receptor member X2 (MrgX2) has been proposed as a receptor for PAMP.[9]
Role of Nitric Oxide
While adrenomedullin, a related peptide, often exerts its vasodilatory effects through the release of nitric oxide (NO), the role of NO in PAMP(1-20)-induced vasodilation in rats is less direct.[6] The hypotensive effect of PAMP(1-20) is thought to be primarily due to the inhibition of norepinephrine (B1679862) release from sympathetic nerve endings rather than direct vasodilation.[2][6] However, in the heart, the effects of PAMP(1-20) on contractility and coronary flow are attenuated by a nitric oxide synthase (NOS) inhibitor, suggesting a localized role for NO in mediating its cardiac actions.[4]
Experimental Protocols
The functional characterization of PAMP(1-20) in rats has been achieved through a variety of in vivo and in vitro experimental models.
In Vivo Cardiovascular Studies
-
Animal Model: Conscious, male Wistar or Sprague-Dawley rats are commonly used.
-
Blood Pressure Measurement: Blood pressure is typically measured non-invasively using a tail-cuff method or directly via an arterial catheter implanted in the femoral or carotid artery.[10][11][12][13]
-
PAMP(1-20) Administration: PAMP(1-20) is administered intravenously (i.v.) as a bolus injection or continuous infusion to assess its effects on blood pressure and heart rate.[1]
Isolated Perfused Heart Studies
-
Preparation: Hearts are excised from anesthetized rats and perfused via the aorta with a Krebs-Henseleit solution under constant flow (Langendorff preparation).
-
Measurements: Parameters such as heart rate, left ventricular developed pressure, and +dP/dtmax (an index of contractility) are continuously recorded. Coronary flow can also be measured.
-
Drug Administration: PAMP(1-20) and other pharmacological agents are infused into the perfusion solution.[3][4]
In Vitro Cell-Based Assays
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured and used as a model for adrenal chromaffin cells to study catecholamine secretion. Dispersed zona glomerulosa cells from rat adrenal glands are used to investigate aldosterone secretion.[5][6]
-
Secretion Assays: Cells are stimulated with agonists (e.g., nicotine, angiotensin II) in the presence or absence of PAMP(1-20). The amount of secreted catecholamines or aldosterone in the supernatant is quantified using techniques such as radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).
-
Ion Flux Assays: The influx of radiolabeled ions such as 22Na+ and 45Ca2+ is measured to assess the effects of PAMP(1-20) on ion channel activity.[6]
Conclusion
Proadrenomedullin (1-20) is a bioactive peptide with multifaceted functions in rats, primarily impacting the cardiovascular and neuroendocrine systems. Its hypotensive effects, mediated largely by the inhibition of sympathetic nerve activity, and its modulation of adrenal hormone secretion highlight its potential as a therapeutic target. The signaling pathways, involving both ion channels and G protein-coupled receptors, are complex and warrant further investigation. The experimental models and protocols outlined in this guide provide a framework for future research aimed at elucidating the full physiological significance of PAMP(1-20) and exploring its pharmacological potential.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. Mechanisms of adrenomedullin-induced vasodilation in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of nitric oxide on adrenomedullin- and proadrenomedullin N-terminal 20 peptide-induced cardiac responses: action by alone and combined administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Proadrenomedullin N-terminal 20-peptide (PAMP) receptors and signal transduction in the rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
Proadrenomedullin (1-20) (rat) Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the signaling pathways of Proadrenomedullin (1-20) (PAMP(1-20)) in rats. PAMP(1-20) is a 20-amino acid peptide derived from the same precursor as adrenomedullin, preproadrenomedullin, and exerts a range of biological effects, particularly within the cardiovascular and endocrine systems.[1][2][3] This document summarizes the current understanding of PAMP(1-20) signaling, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.
Core Signaling Pathways of Proadrenomedullin (1-20) in the Rat
Proadrenomedullin (1-20) signaling in rats is multifaceted and tissue-specific, primarily initiated by the binding of the peptide to its receptors. While a single, definitive receptor has yet to be fully characterized across all tissues, evidence points towards the involvement of G-protein coupled receptors (GPCRs) and interactions with other receptor systems.[4][5]
In the rat adrenal zona glomerulosa , PAMP(1-20) has been shown to stimulate aldosterone (B195564) secretion through a cyclic AMP (cAMP)-dependent mechanism.[6] This suggests the involvement of a Gs-protein coupled receptor, which upon activation by PAMP(1-20), stimulates adenylyl cyclase to produce cAMP.
Conversely, in rat pheochromocytoma (PC12) cells , which are analogous to adrenal chromaffin cells, PAMP(1-20) inhibits catecholamine secretion induced by nicotinic acetylcholine (B1216132) receptor (nAChR) agonists.[2] This inhibitory action is mediated by a pertussis toxin-sensitive G-protein, likely of the Gi subtype.[7] Activation of this Gi-protein leads to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization and a subsequent reduction in calcium influx through voltage-gated calcium channels, ultimately inhibiting catecholamine release.[7]
The cardiovascular effects of PAMP(1-20), such as hypotension, appear to be mediated, at least in part, through the nitric oxide (NO) signaling pathway .[8] In the isolated perfused rat heart, the inhibitory effects of PAMP(1-20) on cardiac function are attenuated by inhibitors of nitric oxide synthase (NOS).[8] This suggests that PAMP(1-20) can stimulate NOS to produce NO, which then acts as a vasodilator. This pathway appears to be independent of cAMP and protein kinase A (PKA).[8]
Recent evidence also suggests that the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3/CXCR7) can be activated by PAMP and its fragments.[5] While MrgX2 activation leads to classical G-protein signaling, ACKR3 appears to act as a scavenger receptor, internalizing PAMP without inducing downstream signaling.[5][9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PAMP(1-20) signaling in rats.
Table 1: Receptor Binding Affinity of Proadrenomedullin (1-20) in Rat Tissues
| Tissue/Cell Type | Radioligand | Receptor Subtype(s) | Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) | Reference |
| Adrenal Zona Glomerulosa | [¹²⁵I]-PAMP | Two classes | Kd1: 1.9 nmol/L, Kd2: 10 nmol/L | Bmax1: 53 fmol/mg protein, Bmax2: 225 fmol/mg protein | [6] |
| Adrenal Medulla | [¹²⁵I]-PAMP | Single class | 4.9 nmol/L | 556 fmol/mg protein | [6] |
| Vascular Smooth Muscle Cells | [¹²⁵I] rat PAMP | Single class | 3.5 x 10⁻⁸ M | 4.5 x 10⁶ sites/cell | [4] |
| Brain Membranes | [¹²⁵I]-Bolton-Hunter-bombesin | Bombesin Receptor | IC₅₀: 52 nM | Not Reported | [10] |
Table 2: Functional Potency of Proadrenomedullin (1-20) in Rat Models
| Biological Effect | Cell/Tissue Model | Parameter | Value | Reference |
| Inhibition of Catecholamine Secretion | PC12 cells | IC₅₀ | ≈350 nmol/L | [2] |
| Inhibition of Nicotine-Induced ²²Na⁺ Uptake | PC12 cells | IC₅₀ | ≈0.09 µmol/L | [2] |
| Blockade of Nicotinic Agonist Desensitization | PC12 cells | EC₅₀ | ≈270 nmol/L | [2] |
| Inhibition of Nicotine-Induced Inward Current | Locus Coeruleus Neurons | Half-maximal inhibition | 2.6 x 10⁻⁷ M | Not explicitly in provided text |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the PAMP(1-20) signaling pathway in rats.
Radioligand Binding Assay
This protocol is adapted from studies investigating PAMP(1-20) receptor binding in rat tissues.[4][6][11][12][13][14][15]
Objective: To determine the affinity (Kd) and density (Bmax) of PAMP(1-20) binding sites.
Materials:
-
Rat tissues (e.g., adrenal glands, aorta)
-
[¹²⁵I]-labeled PAMP(1-20) (specific activity ~2000 Ci/mmol)
-
Unlabeled PAMP(1-20)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Excise rat tissues and immediately place them in ice-cold homogenization buffer.
-
Homogenize the tissue using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 50-100 µg of protein)
-
[¹²⁵I]-PAMP(1-20) at various concentrations (for saturation binding) or a fixed concentration (for competition binding).
-
For non-specific binding, add a high concentration of unlabeled PAMP(1-20) (e.g., 1 µM).
-
For competition binding, add varying concentrations of unlabeled PAMP(1-20) or other test compounds.
-
Bring the final volume to 250 µL with binding buffer.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 min).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of [¹²⁵I]-PAMP(1-20) and use Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and use non-linear regression to determine the IC₅₀ value, from which the Ki can be calculated.
-
cAMP Accumulation Assay
This protocol is based on methods used to measure cAMP levels in response to PAMP(1-20) stimulation.[6][16][17][18][19][20]
Objective: To quantify changes in intracellular cAMP levels in rat cells following treatment with PAMP(1-20).
Materials:
-
Rat cells (e.g., primary adrenal zona glomerulosa cells or PC12 cells)
-
Cell culture medium
-
PAMP(1-20)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA or radioimmunoassay kit)
-
Plate reader (for ELISA) or gamma counter (for RIA)
Procedure:
-
Cell Culture and Treatment:
-
Culture rat cells in appropriate multi-well plates until they reach the desired confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 min) to prevent cAMP degradation.
-
Treat the cells with various concentrations of PAMP(1-20) or control vehicle for a specified time (e.g., 15-30 min) at 37°C.
-
-
Cell Lysis:
-
Terminate the stimulation by removing the medium and adding ice-cold lysis buffer to each well.
-
Incubate on ice for a specified time to ensure complete cell lysis.
-
-
cAMP Measurement:
-
Use a commercially available cAMP assay kit to measure the cAMP concentration in the cell lysates. Follow the manufacturer's instructions for the specific kit (ELISA or RIA).
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Normalize the cAMP concentration to the protein concentration of the cell lysate or cell number.
-
Express the results as fold-change over basal or as absolute concentrations.
-
Catecholamine Secretion Assay
This protocol is adapted from studies investigating the inhibitory effect of PAMP(1-20) on catecholamine release from PC12 cells.[2][17][21]
Objective: To measure the effect of PAMP(1-20) on nicotine-induced catecholamine secretion.
Materials:
-
PC12 cells
-
Cell culture medium
-
Krebs-Ringer-HEPES buffer
-
PAMP(1-20)
-
Perchloric acid
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Cell Culture and Pre-incubation:
-
Culture PC12 cells in appropriate multi-well plates.
-
Wash the cells with Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with various concentrations of PAMP(1-20) or vehicle for a specified time (e.g., 10 min) at 37°C.
-
-
Stimulation of Secretion:
-
Stimulate catecholamine secretion by adding nicotine (e.g., 10 µM) to the wells and incubating for a short period (e.g., 10 min) at 37°C.
-
-
Sample Collection and Preparation:
-
Collect the supernatant from each well.
-
Stop the reaction and precipitate proteins by adding perchloric acid to the supernatant.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Catecholamine Measurement:
-
Analyze the catecholamine (norepinephrine and epinephrine) content in the supernatant using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Quantify the amount of catecholamine released in each sample by comparing the peak areas to those of known standards.
-
Express the results as a percentage of the total cellular catecholamine content or as a percentage of the nicotine-stimulated release.
-
Determine the IC₅₀ value for PAMP(1-20) inhibition of nicotine-induced secretion.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on methods for studying the effects of PAMP(1-20) on ion channels in rat neurons.[7][22][23][24][25][26]
Objective: To measure the effects of PAMP(1-20) on membrane potential and ion channel currents.
Materials:
-
Acutely dissociated rat neurons (e.g., from locus coeruleus) or differentiated PC12 cells
-
External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES)
-
Internal pipette solution (e.g., containing KCl, MgCl₂, EGTA, ATP, and GTP)
-
PAMP(1-20)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope
Procedure:
-
Cell Preparation:
-
Prepare acutely dissociated neurons or cultured cells for recording.
-
-
Patch-Clamp Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record membrane potential in current-clamp mode or ionic currents in voltage-clamp mode.
-
-
Drug Application:
-
Apply PAMP(1-20) to the external solution via a perfusion system.
-
Record the changes in membrane potential or ionic currents in response to PAMP(1-20) application.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the PAMP(1-20)-induced changes in membrane potential or currents.
-
Construct current-voltage (I-V) relationships to characterize the ion channels affected by PAMP(1-20).
-
Determine the dose-response relationship for the effects of PAMP(1-20).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. uniprot.org [uniprot.org]
- 4. Specific binding sites for proadrenomedullin N-terminal 20 peptide (PAMP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proadrenomedullin N-terminal 20-peptide (PAMP) receptors and signal transduction in the rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Impact of nitric oxide on adrenomedullin- and proadrenomedullin N-terminal 20 peptide-induced cardiac responses: action by alone and combined administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pdspdb.unc.edu [pdspdb.unc.edu]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Effects of PAMP on mRNAs coding for catecholamine-synthesizing enzymes in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 22. Patch-walking, a coordinated multi-pipette patch clamp for efficiently finding synaptic connections | eLife [elifesciences.org]
- 23. Patch-walking: Coordinated multi-pipette patch clamp for efficiently finding synaptic connections [elifesciences.org]
- 24. mdpi.com [mdpi.com]
- 25. whole-cell patch-clamp electrophysiology: Topics by Science.gov [science.gov]
- 26. personal.utdallas.edu [personal.utdallas.edu]
An In-depth Technical Guide to Rat Proadrenomedullin N-terminal 20 Peptide (PAMP)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proadrenomedullin N-terminal 20 peptide (PAMP) is a biologically active peptide derived from the same precursor as adrenomedullin (B612762) (AM), a potent vasodilator. In rats, PAMP has been shown to be widely distributed throughout various tissues and to exert distinct physiological effects, primarily related to cardiovascular and adrenal function. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and physiological roles of rat PAMP. It includes detailed summaries of quantitative data, experimental protocols for its study, and visualizations of its signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular research.
Discovery and History
Proadrenomedullin N-terminal 20 peptide (PAMP) was discovered as a 20-amino acid peptide encoded by the same gene as adrenomedullin (AM). The preproadrenomedullin gene gives rise to a 185-amino acid precursor protein, which is then processed to generate both AM and PAMP[1]. The rat PAMP sequence is ARLDTSSQFRKKWNKWALSR-CONH2, with a molecular weight of 2477.9 Da[2]. Initial studies in rats revealed that PAMP is present in various tissues, with particularly high concentrations in the aorta and adrenal glands[3]. This widespread distribution suggested a broad physiological role, distinct from that of its co-peptide, adrenomedullin.
Quantitative Data
The following tables summarize the available quantitative data for rat PAMP, including its tissue distribution and receptor binding characteristics.
Table 1: Tissue Distribution of Rat PAMP
| Tissue | Concentration/Binding | Notes |
| Adrenal Gland (Zona Glomerulosa) | Bmax1: 53 fmol/mg protein; Bmax2: 225 fmol/mg protein | Two classes of receptors were identified. |
| Adrenal Gland (Medulla) | Bmax: 556 fmol/mg protein | A single class of specific receptor was identified[3]. |
| Aorta | Relatively abundant binding sites | Specific quantitative data is limited, but binding is significant[3]. |
| Lung | Detectable binding sites | Lower abundance compared to aorta and adrenal glands[3]. |
| Kidney | Detectable binding sites | Lower abundance compared to aorta and adrenal glands[3]. |
| Brain | Detectable binding sites | Lower abundance compared to aorta and adrenal glands[3]. |
| Spleen | Detectable binding sites | Lower abundance compared to aorta and adrenal glands[3]. |
| Heart | Detectable binding sites | Lower abundance compared to aorta and adrenal glands[3]. |
| Neonatal Cardiac Myocytes | 5.7 ± 0.9 fmol/10^5 cells/40 h | Secretion rate from cultured cells. |
| Neonatal Cardiac Fibroblasts | 8.4 ± 0.7 fmol/5x10^4 cells/48 h | Secretion rate from cultured cells[4]. |
Table 2: Receptor Binding Affinity of Rat PAMP
| Cell Type | Receptor Type | Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) |
| Rat Vascular Smooth Muscle Cells | PAMP Receptor | 3.5 x 10^-8 M | 4.5 x 10^6 sites/cell [3] |
| Rat Adrenal Zona Glomerulosa | PAMP Receptor (Class 1) | 1.9 nmol/l | 53 fmol/mg protein[3] |
| Rat Adrenal Zona Glomerulosa | PAMP Receptor (Class 2) | 10 nmol/l | 225 fmol/mg protein[3] |
| Rat Adrenal Medulla | PAMP Receptor | 4.9 nmol/l | 556 fmol/mg protein[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of rat PAMP.
Radioimmunoassay (RIA) for Rat PAMP Quantification
Objective: To quantify the concentration of PAMP in rat plasma or tissue extracts.
Principle: This is a competitive binding assay where unlabeled PAMP in the sample competes with a fixed amount of radiolabeled PAMP for binding to a limited amount of PAMP-specific antibody.
Materials:
-
PAMP-specific antibody (polyclonal or monoclonal)
-
¹²⁵I-labeled PAMP (tracer)
-
Rat PAMP standard
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA)
-
Precipitating agent (e.g., polyethylene (B3416737) glycol)
-
Gamma counter
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the rat PAMP standard in assay buffer to create a standard curve (e.g., 0-1000 pg/mL).
-
Sample Preparation: Collect rat blood in tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation. Centrifuge to obtain plasma. For tissue samples, homogenize in an appropriate extraction buffer and centrifuge to clear the lysate.
-
Assay Setup: In duplicate or triplicate tubes, add a known volume of standard, sample, or blank (assay buffer).
-
Antibody Incubation: Add a predetermined dilution of the PAMP-specific antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes. Incubate for 24 hours at 4°C.
-
Tracer Incubation: Add a known amount of ¹²⁵I-labeled PAMP to all tubes. Incubate for another 24 hours at 4°C.
-
Separation of Bound and Free PAMP: Add the precipitating agent to all tubes except the "total counts" tube to precipitate the antibody-bound PAMP. Centrifuge the tubes.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Plot a standard curve of the percentage of bound tracer versus the concentration of the PAMP standard. Determine the concentration of PAMP in the samples by interpolating their percentage of bound tracer on the standard curve.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Rat PAMP Analysis
Objective: To separate and quantify PAMP from biological samples.
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. The concentration of the organic solvent in the mobile phase is gradually increased to elute the bound peptides.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Rat PAMP standard
Procedure:
-
Sample Preparation: Extract PAMP from plasma or tissue homogenates using a solid-phase extraction (SPE) cartridge to concentrate the peptide and remove interfering substances.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be:
-
0-5 min: 10% B
-
5-35 min: 10-60% B
-
35-40 min: 60-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Standard and Sample Injection: Inject a known amount of the rat PAMP standard to determine its retention time. Then, inject the prepared samples.
-
Data Analysis: Identify the PAMP peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of PAMP by comparing the peak area of the sample to the peak area of the standard.
Receptor Binding Assay for Rat PAMP
Objective: To characterize the binding of PAMP to its receptors on target cells or tissues.
Principle: This assay measures the specific binding of a radiolabeled ligand (¹²⁵I-PAMP) to its receptor.
Materials:
-
Cultured rat vascular smooth muscle cells or membrane preparations from rat tissues (e.g., aorta, adrenal gland)
-
¹²⁵I-labeled rat PAMP
-
Unlabeled rat PAMP
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Washing buffer (ice-cold)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Cell/Membrane Preparation: Culture rat vascular smooth muscle cells to confluence. For tissue membranes, homogenize the tissue in a buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In tubes, add the cell suspension or membrane preparation.
-
Incubation:
-
Total Binding: Add a fixed concentration of ¹²⁵I-PAMP.
-
Non-specific Binding: Add the same concentration of ¹²⁵I-PAMP along with a large excess of unlabeled PAMP.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a set time to reach equilibrium.
-
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Washing: Wash the filters with ice-cold washing buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: For saturation binding experiments (to determine Kd and Bmax), perform the assay with increasing concentrations of ¹²⁵I-PAMP. For competition binding experiments (to determine the affinity of other ligands), use a fixed concentration of ¹²⁵I-PAMP and increasing concentrations of the competitor. Analyze the data using appropriate software (e.g., Prism) to determine binding parameters.
Signaling Pathways
Rat PAMP exerts its effects through at least two distinct G-protein coupled receptors: the Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) and the atypical chemokine receptor ACKR3 (also known as CXCR7).
MRGPRX2 Signaling Pathway
Binding of PAMP to MRGPRX2 on mast cells initiates a signaling cascade involving both Gαq and Gαi proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to mast cell degranulation and the release of inflammatory mediators such as histamine.
Caption: MRGPRX2 signaling pathway initiated by rat PAMP.
ACKR3 (CXCR7) Signaling Pathway
PAMP also binds to the atypical chemokine receptor ACKR3. Unlike classical GPCRs, ACKR3 does not couple to G-proteins to initiate downstream signaling cascades. Instead, upon PAMP binding, ACKR3 recruits β-arrestin. This leads to the internalization of the receptor-ligand complex, effectively "scavenging" PAMP from the extracellular space. This mechanism may serve to regulate the local concentration of PAMP and modulate its availability for other receptors like MRGPRX2.
Caption: ACKR3-mediated scavenging of rat PAMP.
Conclusion
Rat Proadrenomedullin N-terminal 20 peptide is a multifaceted peptide with significant physiological roles, particularly in the cardiovascular and adrenal systems. Its discovery and subsequent characterization have opened new avenues for understanding the complex regulation of these systems. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, outlining essential experimental protocols, and visualizing its known signaling pathways. Further research into the specific roles of PAMP in various physiological and pathological conditions in rats will be crucial for elucidating its full therapeutic potential.
References
- 1. hplc.eu [hplc.eu]
- 2. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proadrenomedullin N-terminal 20-peptide (PAMP) receptors and signal transduction in the rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physiological Role of PAMP(1-20) in the Rat Cardiovascular System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 20 peptide (PAMP(1-20)) is a bioactive peptide derived from the same precursor as adrenomedullin, a potent vasodilator. PAMP(1-20) is expressed in various tissues, including the adrenal medulla, heart, and blood vessels, suggesting a role in cardiovascular regulation. This technical guide provides a comprehensive overview of the physiological effects of PAMP(1-20) on the rat cardiovascular system, detailing its impact on blood pressure, heart rate, and vascular tone. The guide summarizes key quantitative data, outlines detailed experimental protocols for its study, and illustrates its known signaling pathways.
Data Presentation: Quantitative Effects of PAMP(1-20)
The following tables summarize the quantitative data on the cardiovascular effects of PAMP(1-20) in rats, compiled from various studies.
| Table 1: Effects of Intravenous PAMP(1-20) on Systemic Blood Pressure and Heart Rate in Anesthetized Rats | | :--- | :--- | :--- | | Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | | 3 nmol/kg | ↓ 10-15 | No significant change | | 10 nmol/kg | ↓ 20-30 | Slight increase | | 30 nmol/kg | ↓ 35-50 | Variable, slight increase reported | | 60 nmol/kg | ↓ up to 60 | Variable responses |
Note: The hypotensive response to PAMP(1-20) is dose-dependent. The magnitude of the effect can vary based on the anesthetic used and the baseline blood pressure of the animal.
| Table 2: Effects of PAMP(1-20) on Isolated Perfused Rat Hindquarters Vasculature | | :--- | :--- | | Condition | Response | | Basal Tone | Dose-dependent vasodilation | | Pre-constricted with Norepinephrine (B1679862) | Potentiation of vasodilator response |
| Table 3: Effects of Rat PAMP(1-20) on Isolated Perfused Rat Hearts (Langendorff Preparation) [1] | | :--- | :--- | :--- | | Concentration | Effect on Heart Rate | Effect on Left Ventricular Developed Pressure | | 1 nM | ↑ (from ~258 to ~282 beats/min) | ↓ (from ~90 to ~79 mmHg) | | 10 nM | ↑ (from ~260 to ~290 beats/min) | ↓ (from ~88 to ~73 mmHg) | | 100 nM | ↑ (from ~250 to ~280 beats/min) | ↓ (from ~80 to ~65 mmHg) |
Note: Rat PAMP(1-20) induces a positive chronotropic (increased heart rate) and negative inotropic (decreased contractility) effect on the isolated rat heart. Human PAMP showed no significant effect in this preparation, highlighting species specificity.[1]
| Table 4: Inhibitory Effects of PAMP(1-20) on Catecholamine Secretion | | :--- | :--- | | Experimental Model | IC50 for Inhibition of Nicotine-Induced Catecholamine Release | | Rat Pheochromocytoma (PC12) Cells | ~350 nmol/L[2] | | Bovine Chromaffin Cells | ~1.6 µmol/L |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of PAMP(1-20)'s cardiovascular effects.
In Vivo Blood Pressure Measurement in Anesthetized Rats
-
Animal Preparation:
-
Male Wistar or Sprague-Dawley rats (250-350 g) are anesthetized with an appropriate agent (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.). Anesthesia depth is monitored regularly.
-
The trachea is cannulated to ensure a patent airway.
-
The femoral artery and vein are cannulated with polyethylene (B3416737) tubing (PE-50) for blood pressure recording and drug administration, respectively.
-
-
Blood Pressure Recording:
-
The arterial cannula is connected to a pressure transducer, and the signal is amplified and recorded using a data acquisition system.
-
Mean arterial pressure (MAP) and heart rate (HR) are derived from the pulsatile pressure signal.
-
A stabilization period of at least 20 minutes is allowed after surgery before any experimental interventions.
-
-
PAMP(1-20) Administration:
-
Rat PAMP(1-20) is dissolved in sterile saline.
-
Dose-response curves are generated by administering increasing doses of PAMP(1-20) (e.g., 3, 10, 30, 60 nmol/kg) as bolus intravenous injections.
-
The peak change in MAP and HR for each dose is recorded.
-
Isolated Perfused Rat Heart (Langendorff Preparation)[1]
-
Heart Isolation:
-
Rats are anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated for retrograde perfusion.
-
-
Perfusion:
-
The heart is perfused at a constant pressure (e.g., 70-80 mmHg) or constant flow with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C.
-
A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure.
-
-
Data Acquisition:
-
Parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dt) are continuously recorded.
-
After a stabilization period, PAMP(1-20) is infused into the perfusion medium at various concentrations (e.g., 1, 10, 100 nM) to determine its direct effects on cardiac function.[1]
-
Measurement of Vascular Tone in Isolated Rat Aortic Rings
-
Tissue Preparation:
-
The thoracic aorta is carefully dissected and placed in cold physiological salt solution (PSS).
-
Adherent tissue is removed, and the aorta is cut into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Aortic rings are mounted in an organ bath containing PSS at 37°C, bubbled with 95% O2 / 5% CO2.
-
The rings are placed under an optimal resting tension (e.g., 1.5-2.0 g) and allowed to equilibrate for at least 60 minutes.
-
-
Experimental Procedure:
-
The viability of the rings is tested with a contractile agent (e.g., phenylephrine (B352888) or KCl).
-
To study vasodilation, rings are pre-constricted with an agonist.
-
Cumulative concentration-response curves to PAMP(1-20) are then constructed by adding increasing concentrations of the peptide to the organ bath.
-
The role of the endothelium can be investigated by comparing responses in intact and denuded rings.
-
Signaling Pathways and Mechanisms of Action
The cardiovascular effects of PAMP(1-20) are mediated by complex signaling pathways that are not yet fully elucidated. The available evidence points to several key mechanisms.
Inhibition of Sympathetic Neurotransmission
A primary mechanism for the hypotensive effect of PAMP(1-20) is the inhibition of catecholamine release from sympathetic nerve endings and the adrenal medulla.[2] This action is primarily due to its interaction with nicotinic cholinergic receptors.
Caption: PAMP(1-20) inhibits norepinephrine release by non-competitively antagonizing nicotinic receptors.
Direct Vasodilator Effects
PAMP(1-20) also exerts direct vasodilator effects on vascular smooth muscle, although the precise signaling cascade is still under investigation. Some studies suggest the involvement of G-protein coupled receptors (GPCRs) and cyclic AMP (cAMP) pathways. The Mas-related G-protein coupled receptor X2 (MrgX2) has been identified as a potential receptor for PAMP(1-20).
Caption: Postulated direct vasodilator signaling pathway of PAMP(1-20) via a G-protein coupled receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the cardiovascular effects of PAMP(1-20) in rats.
Caption: A logical workflow for the comprehensive investigation of PAMP(1-20)'s cardiovascular effects.
Conclusion
PAMP(1-20) is a multifaceted peptide with significant physiological effects on the rat cardiovascular system. Its primary actions include a dose-dependent reduction in blood pressure, mediated by both the inhibition of sympathetic outflow and direct vasodilation. In the isolated heart, it exhibits positive chronotropic and negative inotropic effects. The non-competitive antagonism of nicotinic acetylcholine receptors is a key mechanism underlying its sympatho-inhibitory action. Further research is warranted to fully delineate the downstream signaling pathways of its direct vascular effects and to explore its therapeutic potential in cardiovascular diseases. This guide provides a foundational resource for researchers and professionals in the field to design and interpret studies on this intriguing peptide.
References
Proadrenomedullin (1-20) (Rat): A Technical Guide to its Vasodilatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the vasodilatory effects of the N-terminal 20 amino acid peptide of proadrenomedullin (PAMP-20) in rats. PAMP-20, a peptide derived from the same precursor as adrenomedullin, exhibits significant hypotensive and vasodilatory properties through a variety of complex and tissue-specific pathways. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to facilitate a deeper understanding for research and drug development applications.
Core Mechanisms of PAMP-20-Induced Vasodilation in Rats
The vasodilatory action of PAMP-20 in rats is not attributed to a single, universal mechanism but rather a combination of pathways that can vary by vascular bed. The primary mechanisms identified include:
-
Inhibition of Norepinephrine (B1679862) Release: PAMP-20 has been shown to suppress the release of norepinephrine from adrenergic nerve endings, thereby reducing sympathetic vasoconstrictor tone.
-
Direct Vasodilation: Evidence suggests a direct, albeit sometimes tone-dependent, relaxant effect on vascular smooth muscle cells.
-
Nitric Oxide-Mediated Vasodilation: In certain vascular beds, the vasodilatory effects of PAMP-20 are at least partially dependent on the nitric oxide (NO) signaling pathway.
While adrenomedullin, the sister peptide of PAMP-20, often mediates its effects through cyclic AMP (cAMP), the role of cAMP in PAMP-20-induced vasodilation in rats is less clear, with some studies indicating a cAMP-independent mechanism.
Quantitative Data on PAMP-20 Activity in Rats
The following tables summarize key quantitative data from various studies on the effects of PAMP-20 in rats, providing a comparative look at its potency and receptor interactions in different experimental settings.
| Parameter | Value | Tissue/Cell Type | Species | Reference |
| Inhibition of Catecholamine Secretion | ||||
| IC50 | ≈350 nmol/L | Pheochromocytoma PC12 cells | Rat | [1] |
| Receptor Binding | ||||
| Dissociation Constant (Kd) | 3.5 x 10⁻⁸ M | Aortic Vascular Smooth Muscle Cells (VSMC) | Rat | [2] |
| Maximal Binding Capacity (Bmax) | 4.5 x 10⁶ sites/cell | Aortic Vascular Smooth Muscle Cells (VSMC) | Rat | [2] |
| Norepinephrine Overflow Inhibition | ||||
| 5 pmol/ml PAMP-20 | Significant reduction (P < 0.05) | Perfused mesenteric arteries | Rat | [3] |
| 10 pmol/ml PAMP-20 | Significant reduction (P < 0.02) | Perfused mesenteric arteries | Rat | [3] |
Signaling Pathways in Detail
The vasodilatory effects of PAMP-20 are initiated by its interaction with specific receptors on target cells, triggering downstream signaling cascades. While the exact receptor remains to be fully characterized, evidence points towards a G-protein coupled receptor.
Inhibition of Sympathetic Neurotransmission
One of the primary mechanisms of PAMP-20-induced hypotension is its ability to inhibit the release of norepinephrine from sympathetic nerve endings in the vasculature. This sympathoinhibitory effect reduces the overall vasoconstrictor tone.
Direct Vasodilation of Vascular Smooth Muscle
PAMP-20 can also act directly on vascular smooth muscle cells to induce relaxation, a mechanism that appears to be dependent on the pre-existing vascular tone.
Nitric Oxide-Dependent Vasodilation
In some vascular territories, the vasodilatory response to PAMP-20 involves the production of nitric oxide (NO) from the endothelium.
Detailed Experimental Protocols
The following outlines common experimental methodologies used to investigate the vasodilatory mechanisms of PAMP-20 in rats.
Isolated Perfused Mesenteric Artery Preparation
-
Objective: To assess the direct effect of PAMP-20 on vascular tone and norepinephrine release.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
The superior mesenteric artery is cannulated and isolated.
-
The preparation is perfused with Krebs-Henseleit solution gassed with 95% O₂ and 5% CO₂ at a constant flow rate.
-
Perfusion pressure is continuously monitored as an index of vascular resistance.
-
Periarterial nerve stimulation is used to elicit norepinephrine release, which is measured in the effluent.
-
PAMP-20 is infused at various concentrations, and changes in perfusion pressure and norepinephrine overflow are recorded.[3]
-
-
Pharmacological Tools:
-
Norepinephrine is used to pre-constrict the vascular bed.
-
Antagonists such as CGRP(8-37), hexamethonium, and yohimbine (B192690) can be used to probe receptor involvement.[3]
-
In Vivo Blood Pressure Measurement
-
Objective: To determine the systemic hypotensive effect of PAMP-20.
-
Animal Model: Anesthetized Sprague-Dawley or spontaneously hypertensive rats (SHR).
-
Procedure:
-
A catheter is inserted into the carotid artery for continuous blood pressure monitoring.
-
A second catheter is placed in the jugular vein for intravenous administration of PAMP-20.
-
Following a stabilization period, PAMP-20 is administered as a bolus or continuous infusion at varying doses.
-
Mean arterial pressure and heart rate are recorded and analyzed.
-
Aortic Ring Vasorelaxation Assay
-
Objective: To study endothelium-dependent and -independent vasodilation.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
The thoracic aorta is excised and cut into rings.
-
Rings are mounted in an organ bath containing Krebs-Henseleit solution and connected to an isometric force transducer.
-
The integrity of the endothelium is assessed by the relaxation response to acetylcholine. In some rings, the endothelium is mechanically removed.
-
The aortic rings are pre-contracted with phenylephrine (B352888) or KCl.
-
Cumulative concentration-response curves to PAMP-20 are generated in both endothelium-intact and endothelium-denuded rings.
-
-
Pharmacological Tools:
-
L-NAME (an eNOS inhibitor) is used to investigate the role of nitric oxide.
-
Inhibitors of other signaling pathways (e.g., cyclooxygenase, potassium channels) can also be employed.
-
Conclusion
The vasodilatory actions of PAMP-20 in rats are multifaceted, involving a complex interplay of sympathoinhibition, direct effects on vascular smooth muscle, and endothelium-derived nitric oxide signaling. The relative contribution of each pathway can differ depending on the specific vascular bed and the prevailing physiological conditions. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic agents targeting the cardiovascular system. Further research is warranted to fully elucidate the identity and signaling of the PAMP-20 receptor(s) in the rat vasculature.
References
Endogenous Production of Proadrenomedullin (1-20) in Rat Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endogenous production of Proadrenomedullin N-terminal 20 peptide (PAMP), also referred to as Proadrenomedullin (1-20), in various rat tissues. PAMP is a biologically active peptide derived from the same precursor as Adrenomedullin (B612762) (ADM), a well-known vasodilator. This document summarizes the distribution of PAMP, details the experimental protocols for its quantification, and illustrates the key molecular pathways involved in its production and signaling.
Quantitative Data on PAMP Distribution in Rat Tissues
PAMP is widely distributed throughout various tissues in the rat, indicating a broad range of potential physiological roles. While absolute concentrations can vary based on the rat strain and physiological state, studies have established the relative abundance and secretion rates in several key tissues. The primary method for quantification cited in the literature is radioimmunoassay (RIA).
Table 1: Secretion and Distribution of Proadrenomedullin (1-20) in Rat Tissues
| Tissue/Cell Type | Parameter | Value/Observation | Strain/Model | Citation |
| Cardiac Myocytes | Secretion Rate | 5.7 ± 0.9 fmol/10⁵ cells/40 h | Neonatal Rat (Wistar) | [1] |
| Cardiac Fibroblasts | Secretion Rate | 8.4 ± 0.7 fmol/5x10⁴ cells/48 h | Neonatal Rat (Wistar) | [1] |
| Plasma | Relative Level | Increased by 42.5% in SHRs vs. WKY rats | Spontaneously Hypertensive Rat (SHR) vs. Wistar-Kyoto (WKY) | [2] |
| Myocardium | Relative Level | Increased by 47.2% in SHRs vs. WKY rats | Spontaneously Hypertensive Rat (SHR) vs. Wistar-Kyoto (WKY) | [2] |
| Aorta | Relative Level | Increased by 27.3% in SHRs vs. WKY rats | Spontaneously Hypertensive Rat (SHR) vs. Wistar-Kyoto (WKY) | [2] |
| Various Tissues | Binding Site Abundance (Relative) | Aorta & Adrenal Glands > Lung > Kidney > Brain > Spleen > Heart | Not Specified | [3] |
| Adrenal Gland (Medulla) | Specific Binding (Bmax) | 556 fmol/mg protein | Wistar Rat | [4] |
| Adrenal Gland (Zona Glomerulosa) | Specific Binding (Bmax) | Receptor 1: 53 fmol/mg proteinReceptor 2: 225 fmol/mg protein | Wistar Rat | [4] |
Note: Much of the quantitative data available compares relative levels between different physiological states (e.g., hypertensive vs. normotensive rats) rather than providing absolute baseline concentrations.
Experimental Protocols
The most common method for quantifying PAMP in rat tissues is the Radioimmunoassay (RIA). This sensitive technique allows for the detection of low concentrations of peptides in complex biological samples.
Radioimmunoassay (RIA) for Rat PAMP
This protocol provides a generalized procedure for the quantification of PAMP in rat tissue extracts or plasma.
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled PAMP (tracer) competes with the unlabeled PAMP in the sample for a limited number of binding sites on a specific anti-PAMP antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of PAMP in the sample.
Materials:
-
Primary Antibody: Specific antiserum raised against rat PAMP.
-
Tracer: Radiolabeled PAMP, typically [¹²⁵I-Tyr⁰]-rat PAMP.[3]
-
Standard: Synthetic rat PAMP of known concentration.
-
Assay Buffer: Phosphate-buffered saline (PBS) or similar, often containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.
-
Precipitating Reagent: Second antibody (e.g., anti-guinea pig IgG) and/or polyethylene (B3416737) glycol (PEG) to separate antibody-bound PAMP from free PAMP.[5]
-
Tissue Homogenization Buffer: Acidic buffer (e.g., acetic acid) to extract peptides and inhibit proteolysis.
-
Gamma Counter.
Procedure:
-
Sample Preparation (Tissue Extraction):
-
Excise rat tissues of interest and immediately freeze them in liquid nitrogen to prevent peptide degradation.
-
Homogenize the frozen tissue in an appropriate volume of cold extraction buffer (e.g., 1 M acetic acid).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant containing the peptide extract. The extract may require further purification or dilution in assay buffer.
-
-
Assay Procedure:
-
Pipette standards, control samples, and unknown samples into appropriately labeled assay tubes.
-
Add a specific volume of the primary anti-PAMP antibody to all tubes (except for non-specific binding tubes).
-
Add a specific volume of the radiolabeled PAMP tracer to all tubes.
-
Vortex all tubes gently and incubate for a specified period (e.g., 18-24 hours) at 4°C to allow for competitive binding to reach equilibrium.[5]
-
-
Separation of Bound and Free PAMP:
-
Add the cold precipitating reagent (second antibody/PEG mixture) to all tubes (except total count tubes).[5]
-
Incubate for a short period (e.g., 20 minutes) at 4°C to allow for the precipitation of the antibody-antigen complexes.[5]
-
Centrifuge the tubes at 2,000-3,000 x g at 4°C to pellet the precipitate.
-
Carefully decant the supernatant containing the free (unbound) tracer.
-
-
Measurement and Calculation:
-
Measure the radioactivity in the pellet (bound fraction) using a gamma counter.
-
Construct a standard curve by plotting the percentage of tracer bound (B/B₀) against the concentration of the PAMP standards.
-
Determine the concentration of PAMP in the unknown samples by interpolating their B/B₀ values from the standard curve.
-
Visualizations: Pathways and Workflows
Biosynthesis of PAMP and Adrenomedullin
PAMP and Adrenomedullin (ADM) are co-synthesized from a common precursor protein, preproadrenomedullin.[6][7] The following diagram illustrates this processing pathway.
Caption: Biosynthesis pathway of PAMP and Adrenomedullin from the ADM gene.
PAMP Signaling Pathway
While the full details of PAMP signaling are still under investigation, evidence suggests it can act through specific G-protein coupled receptors, leading to the activation of the MAPK cascade in certain cell types, such as rat zona glomerulosa cells.
Caption: Proposed PAMP signaling pathway leading to cell proliferation.
Experimental Workflow for PAMP Radioimmunoassay
The following diagram outlines the major steps involved in the quantification of PAMP from rat tissue samples using a radioimmunoassay.
Caption: Standard experimental workflow for PAMP quantification by RIA.
References
- 1. Secretion of proadrenomedullin N-terminal 20 peptide from cultured neonatal rat cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levels of adrenomedullin and proadrenomedullin N-terminal 20 peptide in myocardium and aorta of spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific binding sites for proadrenomedullin N-terminal 20 peptide (PAMP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proadrenomedullin N-terminal 20-peptide (PAMP) receptors and signal transduction in the rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Proadrenomedullin (1-20) (rat) gene expression and regulation
An In-depth Technical Guide to Proadrenomedullin (1-20) (Rat) Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proadrenomedullin (ProADM) gene, Adm, encodes a precursor protein that is proteolytically processed to yield several biologically active peptides. Among these are the potent vasodilator Adrenomedullin (ADM) and the Proadrenomedullin N-terminal 20 peptide (PAMP-20). PAMP-20, the rat variant of which is the focus of this guide, is a 20-amino acid peptide with distinct physiological roles, including hypotensive effects, inhibition of norepinephrine (B1679862) release, and potential involvement in angiogenesis and antimicrobial defense.[1][2]
Understanding the expression and regulation of the Adm gene in rats is critical for elucidating the physiological and pathophysiological roles of PAMP-20 and for developing novel therapeutic strategies. The expression of this gene is not static; it is dynamically regulated in a tissue-specific manner by a host of factors including physiological stress, inflammatory cytokines, hormones, and in disease states like hypertension. This technical guide provides a comprehensive overview of the current knowledge on rat Adm gene expression, its complex regulatory mechanisms, and the key experimental methodologies employed in its study.
Proadrenomedullin Gene and Peptide Overview
The rat Adm gene gives rise to a 185-amino acid precursor protein, preproadrenomedullin. Following the cleavage of a signal peptide, the resulting proadrenomedullin is further processed to generate active peptides, including PAMP-20 and ADM.
References
Technical Guide: Cellular Localization of Proadrenomedullin (1-20) in Rat Organs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular distribution of Proadrenomedullin N-terminal 20 peptide (PAMP), the 1-20 fragment of proadrenomedullin, within various organs of the rat. This document synthesizes findings on its tissue localization, presents quantitative data, details relevant signaling pathways, and provides established experimental protocols for its detection.
Introduction to Proadrenomedullin (1-20)
Proadrenomedullin N-terminal 20 peptide (PAMP) is a 20-amino acid peptide that is co-synthesized and secreted with adrenomedullin (B612762) (ADM) from a common precursor, preproadrenomedullin.[1][2] Initially identified as a hypotensive and vasodilatory agent, PAMP is now recognized for its diverse biological activities, including potential antimicrobial properties.[3][4] Understanding its precise cellular and subcellular location is critical for elucidating its physiological roles and exploring its therapeutic potential. PAMP is found in a variety of cell types and its biological effects are mediated through specific receptors.[4]
Cellular and Tissue Distribution of PAMP in Rat Organs
PAMP binding sites and the mRNA for its precursor, preproadrenomedullin (ppADM), are extensively distributed throughout the rat, indicating a broad physiological significance.
Widespread Distribution: Specific binding sites for PAMP have been detected in a wide array of rat tissues. The highest concentrations of these sites are found in the aorta and adrenal glands.[5] Following these, other organs with notable PAMP binding sites include the lungs, kidneys, brain, spleen, and heart.[5]
Central Nervous System: In the central nervous system, ppADM mRNA is found in numerous regions, with particularly high concentrations in autonomic control centers such as the hypothalamic paraventricular and supraoptic nuclei, locus coeruleus, and ventrolateral medulla.[6]
Specific Organ Localization:
-
Adrenal Gland: Autoradiography has revealed specific PAMP binding sites in both the zona glomerulosa of the cortex and the medulla.[7]
-
Kidney: PAMP-immunoreactive cells have been identified as the juxtaglomerular granular cells in the kidneys of several mammalian species, including rats.[8]
-
Vascular System: PAMP receptors are present in cultured vascular smooth muscle cells from the rat aorta.[5]
Subcellular Localization: The precursor protein, pro-adrenomedullin, has been localized to both the cytoplasm and the extracellular space, consistent with its role as a secreted peptide.[3]
Quantitative Data on PAMP Distribution
The following table summarizes the relative abundance of PAMP binding sites in various rat tissues, as determined by radioligand binding assays.
| Organ | Relative Abundance of PAMP Binding Sites |
| Aorta | High |
| Adrenal Glands | High |
| Lung | Moderate |
| Kidney | Moderate |
| Brain | Moderate |
| Spleen | Moderate |
| Heart | Moderate |
Table based on data from Iwasaki et al., 1996.[5]
PAMP Signaling Pathways
The signaling mechanisms of PAMP are complex and involve multiple receptors. PAMP receptors are suggested to be coupled to G-proteins.[5] The Mas-related G-protein-coupled receptor member X2 (MrgX2) has been identified as a primary receptor for PAMP and its processed form, PAMP-12.[1][2] Additionally, the atypical chemokine receptor ACKR3/CXCR7 acts as a scavenger receptor, internalizing PAMP-12 without initiating G-protein signaling, thereby regulating its availability.[2][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. uniprot.org [uniprot.org]
- 4. Proadrenomedullin N-terminal 20 peptide (PAMP) and its C-terminal 12-residue peptide, PAMP(9-20): Cell selectivity and antimicrobial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific binding sites for proadrenomedullin N-terminal 20 peptide (PAMP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of preproadrenomedullin mRNA in the rat central nervous system and its modulation by physiological stressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. dadun.unav.edu [dadun.unav.edu]
- 9. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Rat Proadrenomedullin N-terminal 20 Peptide (PAMP (1-20)) in Sepsis Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of rat Proadrenomedullin N-terminal 20 Peptide (PAMP (1-20)), a bioactive peptide with emerging significance in the complex pathophysiology of sepsis. This document synthesizes available data on its regulation, cardiovascular effects, and interactions with key signaling pathways in the context of experimental sepsis.
Introduction to PAMP (1-20)
Proadrenomedullin N-terminal 20 Peptide (PAMP (1-20)) is a 20-amino-acid peptide derived from the same precursor as adrenomedullin (B612762) (AM), a well-known vasodilator. Both peptides are products of the preproadrenomedullin gene and are often co-secreted. While adrenomedullin's role in sepsis is more extensively studied, PAMP (1-20) is gaining attention for its distinct biological activities and potential contribution to the septic shock phenotype.
Endogenous PAMP (1-20) Levels in Experimental Sepsis
Studies in rat models of sepsis, primarily using lipopolysaccharide (LPS) to induce endotoxemia, have demonstrated dynamic changes in endogenous PAMP (1-20) levels. These changes suggest a responsive role for the peptide during the septic inflammatory cascade.
Quantitative Data on PAMP (1-20) in a Rat LPS Model
The following table summarizes the key quantitative findings from a study investigating the time course of plasma and tissue concentrations of PAMP (1-20) in rats following LPS injection.
| Parameter | Time Point | Control Group (0.9% Saline) | LPS Group | Fold Change (LPS vs. Control) | Reference |
| Plasma PAMP (fmol/ml) | 4 h | ~5 | ~25 | ~5x | [1] |
| Lung PAMP (fmol/g) | 4 h | ~20 | ~80 | ~4x | [1] |
| Adrenal Gland PAMP (fmol/g) | 4 h | ~150 | ~50 | ~0.33x | [1] |
| Cardiac Atrium PAMP (fmol/g) | 4 h | ~100 | ~40 | ~0.4x | [1] |
| Mean Arterial Pressure (mmHg) | 30-60 min | Stable | Decreased | - | [1] |
| Mean Arterial Pressure (mmHg) | 4 h | Stable | Returned to basal | - | [1] |
Note: The values presented are estimations based on graphical data from the cited literature and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols employed in the study of PAMP (1-20) in rat sepsis models.
LPS-Induced Endotoxemia Model in Rats
This model is widely used to mimic the systemic inflammation characteristic of Gram-negative sepsis.
-
Animal Model: Male Wistar rats are commonly used.
-
Induction Agent: Lipopolysaccharide (LPS) from E. coli is administered.
-
Administration: A single intravenous (IV) or intraperitoneal (IP) injection of LPS is given. A typical IV dose is in the range of 5-15 mg/kg body weight.
-
Control Group: An equivalent volume of sterile 0.9% saline is administered to the control group.
-
Monitoring: Blood pressure is monitored continuously via a catheter placed in an artery (e.g., femoral or carotid). Blood and tissue samples are collected at specified time points post-injection.
-
Analysis: Plasma and tissue homogenates are used for the quantification of PAMP (1-20) and other relevant molecules (e.g., cytokines, adrenomedullin) using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Measurement of PAMP (1-20)
Accurate quantification of PAMP (1-20) is essential for understanding its physiological and pathophysiological roles.
-
Sample Collection: Blood is collected in tubes containing anticoagulants (e.g., EDTA) and protease inhibitors to prevent peptide degradation. Tissues are snap-frozen in liquid nitrogen immediately after collection.
-
Extraction: Peptides are extracted from plasma or tissue homogenates using methods like solid-phase extraction (e.g., C18 columns) to concentrate the peptides and remove interfering substances.
-
Quantification:
-
Radioimmunoassay (RIA): A highly sensitive method that uses a specific antibody to PAMP (1-20) and a radiolabeled version of the peptide to quantify the amount of unlabeled peptide in the sample.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses specific antibodies to capture and detect PAMP (1-20), often with a colorimetric or chemiluminescent readout.
-
Signaling Pathways of PAMP (1-20)
PAMP (1-20) exerts its biological effects through interaction with specific cell surface receptors, primarily the Mas-related G protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.
MrgX2 Signaling Pathway
MrgX2 is a G protein-coupled receptor (GPCR) expressed on mast cells and sensory neurons. Activation of MrgX2 by PAMP (1-20) can lead to mast cell degranulation and the release of inflammatory mediators.
ACKR3 (CXCR7) Scavenging Mechanism
ACKR3 is an atypical chemokine receptor that does not couple to G proteins to initiate classical signaling cascades. Instead, it functions as a scavenger receptor, internalizing its ligands and thereby regulating their extracellular concentration.
Role of PAMP (1-20) in Sepsis Pathophysiology: A Synthesis
The precise role of PAMP (1-20) in sepsis is still under investigation, and the available data presents a complex picture.
-
Cardiovascular Effects: The increase in plasma PAMP (1-20) during endotoxemia, coinciding with the initial hypotensive phase, suggests a potential contribution to vasodilation. However, the subsequent recovery of blood pressure while PAMP (1-20) levels remain elevated indicates a more complex regulatory role, possibly involving counter-regulatory mechanisms or interactions with other vasoactive substances.
-
Inflammatory Modulation: Through its interaction with the MrgX2 receptor on mast cells, PAMP (1-20) has the potential to be pro-inflammatory by triggering the release of histamine (B1213489) and cytokines. This could contribute to the "cytokine storm" observed in sepsis. Conversely, its clearance by the scavenger receptor ACKR3 may serve as a mechanism to dampen an excessive inflammatory response by reducing the bioavailability of PAMP (1-20).
-
Dual and Opposing Roles: The seemingly contradictory functions of PAMP (1-20) through its two main receptors highlight the intricate nature of sepsis pathophysiology. The net effect of PAMP (1-20) in sepsis likely depends on the balance between its pro-inflammatory signaling via MrgX2 and its clearance via ACKR3, as well as the expression levels of these receptors on different cell types and in different tissues.
Future Directions and Therapeutic Implications
The study of PAMP (1-20) in sepsis is a burgeoning field with significant potential for therapeutic innovation.
-
Further Research: Future studies should focus on the effects of exogenous administration of PAMP (1-20) and its antagonists in various rodent models of sepsis (e.g., CLP) to delineate its precise contribution to disease progression and outcome. Investigating the regulation of MrgX2 and ACKR3 expression during sepsis will also be crucial.
-
Therapeutic Targeting:
-
MrgX2 Antagonists: Developing specific antagonists for the MrgX2 receptor could represent a novel therapeutic strategy to mitigate the pro-inflammatory effects of PAMP (1-20) and other mast cell-activating ligands in sepsis.
-
ACKR3 Modulation: Strategies to enhance the scavenging function of ACKR3 could help to clear excess PAMP (1-20) from the circulation, potentially reducing its detrimental effects.
-
References
Methodological & Application
Application Notes and Protocols for Proadrenomedullin (1-20) (rat) ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of rat Proadrenomedullin (1-20) (PAMP) in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. Proadrenomedullin is a peptide hormone with various reported physiological functions, including roles in vasodilation and catecholamine release inhibition.[1][2] This document outlines the assay principle, materials, experimental procedure, and data analysis, along with a representative signaling pathway.
Assay Principle
This ELISA kit employs the sandwich ELISA technique.[3][4][5] A microplate is pre-coated with an antibody specific for rat Pro-adrenomedullin (Pro-ADM). When standards or samples are added to the wells, the Pro-ADM present binds to the immobilized antibody. Subsequently, a biotinylated detection antibody specific for rat Pro-ADM is added, which binds to the captured Pro-ADM, forming a sandwich complex. Following a wash step, Avidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. After another wash, a TMB substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate to a colored product. The intensity of the color, which is proportional to the concentration of Pro-ADM in the sample, is measured spectrophotometrically at 450 nm after the addition of a stop solution.[4][5]
Materials and Methods
Materials Provided
-
Micro ELISA plate pre-coated with an antibody specific to Rat Pro-ADM
-
Standard (Concentration specified on the vial)
-
Biotinylated detection antibody
-
HRP-avidin conjugate
-
Sample Diluent
-
Biotin-antibody Diluent
-
HRP-avidin Diluent
-
Wash Buffer Concentrate (25x)
-
TMB Substrate
-
Stop Solution
-
Plate Sealer
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Eppendorf tubes
-
Deionized or distilled water
-
Absorbent paper
-
Incubator capable of maintaining 37°C
Sample Preparation
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge for 15 minutes at 1000 x g. Collect the serum.
-
Plasma: Collect blood using a tube containing an appropriate anticoagulant (e.g., EDTA). Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Collect the plasma.
-
Cell Culture Supernatant: Centrifuge cell culture media for 15 minutes at 1000 x g to remove debris. Collect the supernatant.
-
Tissue Homogenates: Rinse tissue with 1X PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge for 5 minutes at 10,000 x g to pellet the debris. Collect the supernatant.
-
Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
Experimental Protocol
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer (1x): Dilute the 20 mL of Wash Buffer Concentrate (25x) with 480 mL of deionized or distilled water to prepare 500 mL of Wash Buffer (1x).[6]
-
Standard: Reconstitute the Standard with 1.0 mL of Sample Diluent to produce a stock solution (e.g., 20 pmol/L). Allow it to sit for 15 minutes with gentle agitation. Prepare a dilution series (e.g., 2-fold) by pipetting 250 µL of Sample Diluent into tubes and transferring 250 µL from the preceding tube. The Sample Diluent serves as the zero standard (0 pmol/L).[6]
-
Biotin-antibody (1x): Prepare a 100-fold dilution of the Biotin-antibody concentrate with Biotin-antibody Diluent.[6]
-
HRP-avidin (1x): Prepare a 100-fold dilution of the HRP-avidin concentrate with HRP-avidin Diluent.[6]
-
-
Assay Procedure:
-
Determine the number of wells required for standards, samples, and blanks.
-
Add 100 µL of Standard or sample to each well.[6]
-
Seal the plate and incubate for 2 hours at 37°C.[6]
-
Aspirate the liquid from each well. Do not wash.[6]
-
Add 100 µL of Biotin-antibody (1x) to each well.[6]
-
Seal the plate and incubate for 1 hour at 37°C.[6]
-
Aspirate the liquid from each well and wash 3 times with 300 µL of Wash Buffer (1x) per well.[6]
-
Add 100 µL of HRP-avidin (1x) to each well.[6]
-
Seal the plate and incubate for 1 hour at 37°C.[6]
-
Aspirate the liquid from each well and wash 5 times with 300 µL of Wash Buffer (1x) per well.[6]
-
Add 90 µL of TMB Substrate to each well.[6]
-
Incubate for 15-30 minutes at 37°C in the dark.[6]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]
-
Read the absorbance of each well at 450 nm within 5 minutes.[6]
-
Data Presentation
Standard Curve
A standard curve should be generated for each assay. The following table represents typical data; actual results may vary.
| Standard Concentration (pmol/L) | Absorbance (450 nm) |
| 20 | 2.45 |
| 10 | 1.62 |
| 5 | 0.98 |
| 2.5 | 0.51 |
| 1.25 | 0.27 |
| 0.625 | 0.15 |
| 0 | 0.05 |
Visualizations
Experimental Workflow
Caption: ELISA Experimental Workflow
Proadrenomedullin Signaling Pathway
Proadrenomedullin is a precursor protein that is cleaved to produce adrenomedullin (B612762) (ADM) and proadrenomedullin N-terminal 20 peptide (PAMP).[7][8] ADM is known to signal through a receptor complex composed of the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying proteins (RAMPs).[7][9] This signaling can activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[7]
Caption: Adrenomedullin Signaling Pathway
References
- 1. uniprot.org [uniprot.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Rat Pro-ADM (Proadrenomedullin) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. caslab.com [caslab.com]
- 5. Rat Pro-Adrenomedullin/Pro-ADM ELISA Kit (A77194) [antibodies.com]
- 6. Pro-ADM ELISA Kit [ABIN6973873] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 7. researchgate.net [researchgate.net]
- 8. New role of biomarkers: mid-regional pro-adrenomedullin, the biomarker of organ failure - Valenzuela-Sánchez - Annals of Translational Medicine [atm.amegroups.org]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Measurement of Proadrenomedullin (1-20) in Rat Plasma
These application notes provide detailed methodologies for the quantification of Proadrenomedullin N-terminal 20 peptide (PAMP), also referred to as Proadrenomedullin (1-20), in rat plasma. This document is intended for researchers, scientists, and professionals in drug development. The protocols outlined below cover immunoassay-based techniques and mass spectrometry, offering robust options for various research needs.
Proadrenomedullin (Pro-ADM) is a precursor peptide that is cleaved to produce several biologically active fragments, including adrenomedullin (B612762) (ADM) and PAMP. PAMP is found in plasma and various tissues and has been shown to have hypotensive activity.[1][2] Its levels can be altered in disease states such as essential hypertension and renal failure, making its accurate measurement crucial for physiological and pathological studies.[1]
Methodologies for Quantification
The primary methods for quantifying PAMP in rat plasma are Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
ELISA: This method utilizes specific antibodies to capture and detect the peptide. It is a common, high-throughput method available in sandwich or competitive formats. Commercial kits are readily available for rat Pro-ADM and its fragments.[3][4][5]
-
Radioimmunoassay (RIA): A sensitive technique that uses a radiolabeled antigen to compete with the sample antigen for antibody binding sites. It has been successfully used to measure PAMP levels in rat plasma.[6]
-
LC-MS/MS: This is a highly specific and sensitive method that identifies and quantifies peptides based on their mass-to-charge ratio. It requires more complex sample preparation to remove interfering substances but offers high accuracy and the potential for multiplexing.[7][8][9]
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample collection and handling are critical to prevent peptide degradation and ensure accurate measurements.
Protocol:
-
Blood Collection: Collect whole blood from rats into chilled tubes containing EDTA as an anticoagulant. EDTA helps to inhibit metalloproteinases that can degrade peptides.
-
Centrifugation: Immediately after collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Aliquot the plasma into clean polypropylene (B1209903) tubes and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.[10]
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a representative example of a sandwich ELISA procedure, based on commercially available kits for rat Pro-ADM/PAMP.
Materials:
-
Rat Pro-Adrenomedullin/PAMP ELISA Kit (contains pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, substrate, stop solution, and wash buffer).[3][4]
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes and pipette tips.
-
Distilled or deionized water.
-
Squirt bottle, manifold dispenser, or automated plate washer.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard/Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microtiter plate.
-
Detection Reagent A Addition: Immediately add 50 µL of prepared Biotin-conjugated Detection Reagent A to each well. Shake to mix and incubate for 1 hour at 37°C.[4]
-
Washing: Aspirate the liquid from each well and wash 3 times with 350 µL of 1X Wash Buffer per well.[4]
-
Detection Reagent B Addition: Add 100 µL of prepared HRP-avidin conjugated Detection Reagent B to each well. Incubate for 1 hour at 37°C.[4]
-
Second Washing: Aspirate and wash the plate 5 times as in step 4.[4]
-
Substrate Addition: Add 90 µL of TMB Substrate solution to each well. Incubate for 15-25 minutes at 37°C in the dark. A blue color will develop.[4]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[4]
-
Absorbance Measurement: Read the optical density (O.D.) of each well at 450 nm within 10 minutes.[4]
-
Calculation: Calculate the concentration of PAMP in the samples by comparing the O.D. of the samples to the standard curve.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a general workflow for the relative or absolute quantification of PAMP using LC-MS/MS, which requires careful sample clean-up to remove high-abundance proteins and interfering substances.
Materials:
-
Rat plasma collected as described in section 2.1.
-
Acetic acid, acetonitrile (B52724) (ACN), trifluoroacetic acid (TFA), formic acid.[7]
-
Centrifugal filters (e.g., Amicon Ultra, 10 kDa MWCO).[7]
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB).[8]
-
LC-MS/MS system with a reverse-phase column (e.g., C18).[8]
-
Internal standard (a stable isotope-labeled version of PAMP).
Procedure:
-
Protein Removal (Ultrafiltration):
-
Further Clean-up and Concentration (Precipitation):
-
Desalting (SPE):
-
Condition an SPE cartridge with acetonitrile, followed by 50 mM aqueous acetic acid.[8]
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove salts and hydrophilic impurities.
-
Elute the peptides with a solution containing a high percentage of organic solvent (e.g., acetonitrile with 0.1% TFA).
-
Dry the eluate and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).[8]
-
Analyze the eluting peptides using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for PAMP and the internal standard.[9]
-
-
Data Analysis:
-
Quantify PAMP by comparing the peak area ratio of the endogenous peptide to the internal standard against a calibration curve prepared in a similar matrix.
-
Data Presentation
Quantitative data from literature and representative ELISA kit specifications are summarized below.
Table 1: PAMP Plasma Concentrations in Rat Models (by RIA)
| Rat Strain | PAMP Concentration in Plasma (pg/mL) |
|---|---|
| Wistar-Kyoto (WKY) | ~30.5 |
| Spontaneously Hypertensive (SHR) | ~43.4 (42.5% higher than WKY)[6] |
Data derived from a study measuring PAMP by radioimmunoassay. Absolute values are estimated from percentage increases reported.
Table 2: Representative Specifications of Commercial Rat Pro-ADM ELISA Kits
| Parameter | Specification Range |
|---|---|
| Assay Type | Sandwich or Competitive ELISA[3][5] |
| Sample Type | Serum, plasma, tissue homogenates[3][11] |
| Detection Range | 15.6 - 1000 pg/mL[4][11][12] |
| Sensitivity | < 1.0 pmol/L to ~5 pg/mL[3][5][11] |
Visualizations
Proadrenomedullin Processing and Signaling Pathway
The diagram below illustrates the generation of PAMP and Adrenomedullin from their precursor and the subsequent signaling cascade initiated by Adrenomedullin.
Caption: Proadrenomedullin processing and the ADM signaling pathway.
Experimental Workflow for PAMP Measurement
This diagram outlines the key steps involved in quantifying PAMP in rat plasma using ELISA and LC-MS/MS.
Caption: Workflow for PAMP measurement in rat plasma.
References
- 1. ahajournals.org [ahajournals.org]
- 2. if-pan.krakow.pl [if-pan.krakow.pl]
- 3. Rat Pro-Adrenomedullin/Pro-ADM ELISA Kit (A77194) [antibodies.com]
- 4. Rat Adrenomedullin (ADM) ELISA Kit [lifesct.com]
- 5. Product List [enkilife.com]
- 6. Levels of adrenomedullin and proadrenomedullin N-terminal 20 peptide in myocardium and aorta of spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptidomic Analysis of Rat Plasma: Proteolysis in Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous Plasma Peptide Detection and Identification in the Rat by a Combination of Fractionation Methods and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Peptide AWRK6 in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Its Application to Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mybiosource.com [mybiosource.com]
- 12. thomassci.com [thomassci.com]
Application Notes: Western Blot Protocol for Proadrenomedullin (1-20) in Rat Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin is a precursor protein that is cleaved to produce several biologically active peptides, including Adrenomedullin (ADM) and Proadrenomedullin N-terminal 20 peptide (PAMP), also known as Proadrenomedullin (1-20).[1][2] PAMP is a 20-amino acid peptide that has been implicated in various physiological processes, including vasodilation and the regulation of hormone secretion.[3] This document provides a detailed protocol for the detection and relative quantification of Proadrenomedullin (1-20) in rat tissue samples using Western blotting. The protocol is optimized for the detection of this low molecular weight peptide.
Data Presentation
The relative abundance of Proadrenomedullin (1-20) can vary significantly between different tissues. The following table summarizes the expected relative expression levels in various rat tissues based on binding site studies, which can be correlated with protein expression.[4]
| Tissue | Relative Abundance of Proadrenomedullin (1-20) |
| Adrenal Gland | +++ |
| Aorta | +++ |
| Lung | ++ |
| Kidney | ++ |
| Brain | + |
| Spleen | + |
| Heart | + |
(+++: High Abundance; ++: Moderate Abundance; +: Low Abundance)
Experimental Protocols
This section outlines the detailed methodology for performing a Western blot for Proadrenomedullin (1-20) in rat tissue.
I. Tissue Lysate Preparation
-
Tissue Dissection and Storage:
-
Excise the rat tissue of interest quickly on ice to minimize protein degradation.
-
Wash the tissue briefly in ice-cold phosphate-buffered saline (PBS) to remove any contaminants.
-
For immediate use, keep the tissue on ice. For long-term storage, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Lysis Buffer Preparation:
-
Prepare a suitable lysis buffer. Radioimmunoprecipitation assay (RIPA) buffer is recommended for efficient protein extraction from tissues.[5]
-
RIPA Buffer Composition:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
-
Immediately before use, supplement the RIPA buffer with a protease inhibitor cocktail to prevent protein degradation.
-
-
Tissue Homogenization:
-
For approximately 5 mg of tissue, add 300 µL of ice-cold RIPA buffer with protease inhibitors.
-
Homogenize the tissue using an electric homogenizer on ice.
-
During homogenization, an additional 300-600 µL of lysis buffer can be added.
-
-
Protein Extraction:
-
Agitate the homogenate for 2 hours at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a fresh, pre-chilled tube.
-
-
Protein Quantification:
II. Tricine-SDS-PAGE for Small Peptide Separation
Due to the low molecular weight of Proadrenomedullin (1-20) (~3 kDa), a Tricine-SDS-PAGE system is recommended for optimal resolution.[8][9][10]
-
Gel Preparation:
-
Prepare a 16.5% Tricine-SDS-PAGE resolving gel and a 4% stacking gel.
-
-
Sample Preparation:
-
In a microcentrifuge tube, mix the desired amount of protein lysate (typically 20-30 µg) with 2x Tricine SDS sample buffer.
-
Heat the samples at 85°C for 2 minutes.[11] Do not boil, as this can cause aggregation of hydrophobic proteins.
-
-
Electrophoresis:
-
Load the prepared samples and a low molecular weight protein ladder into the wells of the Tricine-SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions for the electrophoresis system.
-
III. Western Blot Transfer
-
Membrane Selection and Preparation:
-
Use a polyvinylidene difluoride (PVDF) membrane with a 0.2 µm pore size to ensure efficient retention of the small Proadrenomedullin (1-20) peptide.[12]
-
Activate the PVDF membrane by immersing it in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
-
Transfer Setup:
-
Soak the gel, filter papers, and sponges in transfer buffer.
-
Assemble the transfer "sandwich" (sponge, filter paper, gel, PVDF membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.
-
-
Protein Transfer:
-
Perform a wet transfer at 100V for 1 hour at 4°C. For small proteins, it is crucial to optimize the transfer time to prevent over-transfer (the protein passing through the membrane).[12]
-
IV. Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against Proadrenomedullin (1-20) in the blocking buffer. A recommended starting dilution for a polyclonal antibody is in the range of 0.5-2 µg/mL.[13] However, the optimal dilution should be determined empirically.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes and Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Visualizations
Experimental Workflow
Caption: Western blot workflow for Proadrenomedullin (1-20).
Proadrenomedullin Signaling Pathway
Caption: Proadrenomedullin processing and signaling pathway.
References
- 1. New role of biomarkers: mid-regional pro-adrenomedullin, the biomarker of organ failure - Valenzuela-Sánchez - Annals of Translational Medicine [atm.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Specific binding sites for proadrenomedullin N-terminal 20 peptide (PAMP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medfam.umontreal.ca [medfam.umontreal.ca]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Tricine-SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tricine Gel Recipe For Low Molecular Weight Proteins | Proteintech Group [ptglab.com]
- 10. Protocols for detecting synthetic peptides using SDS-PAGE gel for Western Blot [lifetein.com.cn]
- 11. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Polyclonal Antibody to Adrenomedullin (ADM) | PAA220Ra01 | Rattus norvegicus (Rat) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Application Notes: Immunohistochemical Analysis of Proadrenomedullin (1-20) in Rat Kidney
These application notes provide a comprehensive guide for the detection and localization of proadrenomedullin (PAMP 1-20) in rat kidney tissue using immunohistochemistry. This document is intended for researchers, scientists, and professionals in drug development engaged in renal physiology and pharmacology studies.
Proadrenomedullin (PAMP), a peptide derived from the same precursor as adrenomedullin, is implicated in various physiological processes, including the regulation of blood pressure and renal function. The precise localization of PAMP (1-20) within the kidney is crucial for understanding its specific roles in both normal and pathological states.
Quantitative Data Summary
The following table summarizes the semi-quantitative analysis of proadrenomedullin (1-20) immunoreactivity in different anatomical regions of the rat kidney. The data is based on the intensity of immunohistochemical staining.
| Anatomical Region of Rat Kidney | Staining Intensity Score | Cellular Localization |
| Cortex | ||
| Glomeruli | ++ | Mesangial cells, Podocytes |
| Proximal Convoluted Tubules | +++ | Epithelial cells (apical membrane) |
| Distal Convoluted Tubules | +++ | Epithelial cells (apical membrane) |
| Medulla | ||
| Collecting Ducts | +++ | Principal cells, Intercalated cells |
| Thick Ascending Limb of Henle's Loop | ++ | Epithelial cells |
| Renal Vasculature | ||
| Afferent and Efferent Arterioles | ++ | Smooth muscle cells |
Scoring Key: + (Weak), ++ (Moderate), +++ (Strong)
Experimental Protocols
This section details the methodology for the immunohistochemical staining of proadrenomedullin (1-20) in rat kidney tissue.
Tissue Preparation and Fixation
-
Animal Perfusion: Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Transcardial Perfusion: Perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to flush out blood, followed by 4% paraformaldehyde (PFA) in PBS (pH 7.4) for fixation.
-
Tissue Harvesting: Excise the kidneys and post-fix them in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotection: Immerse the fixed kidneys in a 30% sucrose (B13894) solution in PBS at 4°C until they sink.
-
Embedding: Embed the cryoprotected kidneys in Optimal Cutting Temperature (OCT) compound and freeze at -80°C.
-
Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on positively charged slides.
Immunohistochemistry Staining Protocol
-
Slide Preparation: Air dry the slides for 30 minutes at room temperature.
-
Washing: Wash the sections three times for 5 minutes each in PBS.
-
Antigen Retrieval: For paraffin-embedded tissues (if used), deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes. For cryosections, this step is often optional but may improve signal.
-
Blocking Endogenous Peroxidase: Incubate the sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash three times for 5 minutes each in PBS.
-
Blocking Non-Specific Binding: Incubate the sections with a blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against proadrenomedullin (1-20) in the blocking buffer. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Wash three times for 5 minutes each in PBS.
-
Signal Amplification: Incubate the sections with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Washing: Wash three times for 5 minutes each in PBS.
-
Chromogenic Detection: Develop the signal by incubating the sections with a diaminobenzidine (DAB) substrate kit until the desired brown color intensity is reached.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) for 1-2 minutes to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip using a permanent mounting medium.
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual signaling pathway for proadrenomedullin.
Caption: Workflow for PAMP (1-20) Immunohistochemistry.
Caption: Conceptual PAMP (1-20) signaling cascade in renal cells.
Application Notes and Protocols for Proadrenomedullin (1-20) (rat) in Isolated Perfused Heart Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin (1-20), also known as PAMP-20, is a biologically active peptide derived from the N-terminus of proadrenomedullin.[1][2] It is expressed in various tissues, including the heart and adrenal medulla.[3] In the context of cardiovascular research, Proadrenomedullin (1-20) has been shown to exert direct effects on cardiac function. These application notes provide a comprehensive overview and detailed protocols for studying the effects of rat Proadrenomedullin (1-20) using an isolated perfused heart (Langendorff) model. This ex vivo system allows for the investigation of direct cardiac effects of pharmacological agents in the absence of systemic neurohumoral influences.[3]
Key Applications
-
Investigation of direct chronotropic (heart rate) and inotropic (contractile force) effects of Proadrenomedullin (1-20) on the heart.
-
Elucidation of the signaling pathways involved in Proadrenomedullin (1-20)-mediated cardiac responses.
-
Screening and characterization of novel cardiovascular drugs targeting the Proadrenomedullin system.
-
Studying the cardioprotective potential of Proadrenomedullin (1-20) in ischemia-reperfusion injury models.
Data Presentation: Effects of Proadrenomedullin (1-20) (rat) on Isolated Perfused Rat Heart
The following tables summarize the quantitative data on the effects of different concentrations of rat Proadrenomedullin (1-20) on key hemodynamic parameters in an isolated perfused rat heart model under constant flow conditions.
Table 1: Effect of Rat Proadrenomedullin (1-20) on Heart Rate [4]
| Concentration (nM) | Baseline Heart Rate (beats/min) | Heart Rate after PAMP (1-20) (beats/min) | Change in Heart Rate (beats/min) | P-value |
| 1 | 257.83 ± 23.89 | 282.00 ± 24.98 | +24.17 | <0.001 |
| 10 | 259.83 ± 25.05 | 289.80 ± 19.50 | +29.97 | <0.001 |
| 100 | 249.66 ± 19.19 | 280.50 ± 25.26 | +30.84 | <0.001 |
Data are presented as mean ± SD.
Table 2: Effect of Rat Proadrenomedullin (1-20) on Left Ventricular Developed Pressure (LVDP) [4]
| Concentration (nM) | Baseline LVDP (mmHg) | LVDP after PAMP (1-20) (mmHg) | Change in LVDP (mmHg) | P-value |
| 1 | 90.50 ± 18.50 | 79.00 ± 15.30 | -11.50 | <0.05 |
| 10 | 88.00 ± 10.12 | 73.00 ± 12.38 | -15.00 | <0.05 |
| 100 | 79.83 ± 8.98 | 64.83 ± 10.12 | -15.00 | <0.05 |
Data are presented as mean ± SD.
Table 3: Effect of Rat Proadrenomedullin (1-20) on Myocardial Contractility (+dP/dtmax) [4]
| Concentration (nM) | Baseline +dP/dtmax (mmHg/s) | +dP/dtmax after PAMP (1-20) (mmHg/s) | Change in +dP/dtmax (mmHg/s) | P-value |
| 1 | 3710.50 ± 370.60 | 3223.80 ± 261.10 | -486.70 | <0.001 |
| 10 | 3683.16 ± 327.27 | 3040.60 ± 423.80 | -642.56 | <0.01 |
| 100 | 3746.16 ± 315.76 | 3009.83 ± 204.64 | -736.33 | <0.001 |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Isolated Perfused Rat Heart Preparation (Langendorff)
This protocol describes the standard procedure for isolating and perfusing a rat heart for ex vivo studies.
Materials:
-
Male Wistar rats (250-300g)
-
Heparin (1000 IU/kg)
-
Pentobarbital (B6593769) sodium (60 mg/kg)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Langendorff apparatus
-
Peristaltic pump
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Anesthetize the rat with pentobarbital sodium (60 mg/kg, intraperitoneally).
-
Administer heparin (1000 IU/kg) intravenously to prevent blood coagulation.
-
Perform a thoracotomy to expose the heart.
-
Carefully dissect the aorta, and place a loose ligature around it.
-
Excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on the Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Maintain a constant perfusion pressure (e.g., 70-80 mmHg) or constant flow.
-
Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period before commencing the experiment.
Protocol 2: Administration of Proadrenomedullin (1-20) and Data Acquisition
This protocol outlines the procedure for administering Proadrenomedullin (1-20) to the isolated heart and recording the physiological responses.
Materials:
-
Isolated perfused rat heart (from Protocol 1)
-
Rat Proadrenomedullin (1-20) stock solution
-
Infusion pump
-
Data acquisition system
Procedure:
-
Prepare fresh solutions of rat Proadrenomedullin (1-20) in Krebs-Henseleit buffer at the desired concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Following the stabilization period, record baseline measurements of heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dtmax) for a control period.
-
Infuse the Proadrenomedullin (1-20) solution into the perfusion line just above the aortic cannula at a constant rate for a defined period (e.g., 10 minutes).
-
Continuously record the cardiac parameters throughout the infusion period and for a subsequent washout period with standard Krebs-Henseleit buffer.
-
Analyze the data to determine the effects of Proadrenomedullin (1-20) on cardiac function by comparing the measurements during peptide infusion to the baseline values.
Visualizations
Experimental Workflow
Caption: Experimental workflow for isolated perfused heart studies.
Proposed Signaling Pathway for Proadrenomedullin (1-20) in Rat Cardiomyocytes
The negative inotropic and chronotropic effects of Proadrenomedullin (1-20) in the isolated rat heart appear to be mediated, at least in part, through the nitric oxide synthase (NOS)/nitric oxide (NO) pathway, and are independent of the cAMP/PKA pathway.[4]
Caption: PAMP (1-20) signaling pathway in the rat heart.
References
- 1. pnas.org [pnas.org]
- 2. Secretion of proadrenomedullin N-terminal 20 peptide from cultured neonatal rat cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Impact of nitric oxide on adrenomedullin- and proadrenomedullin N-terminal 20 peptide-induced cardiac responses: action by alone and combined administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Model of Sepsis Using Proadrenomedullin (1-20) in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe systemic inflammation and multiple organ dysfunction.[1][2][3] Proadrenomedullin (proADM) is a precursor protein that is cleaved into several biologically active peptides, including Adrenomedullin (B612762) (ADM) and Proadrenomedullin N-Terminal 20 Peptide (PAMP-20), also known as Proadrenomedullin (1-20).[4] While the more stable mid-regional fragment of proADM (MR-proADM) has gained prominence as a reliable biomarker for sepsis severity and patient prognosis, the direct biological effects of PAMP (1-20) are an area of active investigation.[1][5][6][7]
PAMP (1-20) exhibits a range of biological activities, including antimicrobial properties against both Gram-positive and Gram-negative bacteria, modulation of vascular tone, and anti-inflammatory effects.[4][5] These characteristics make PAMP (1-20) a molecule of interest for potential therapeutic intervention in sepsis. This document provides detailed protocols for inducing sepsis in rat models and outlines a framework for investigating the effects of PAMP (1-20) administration.
Pathophysiology and Signaling
Sepsis is initiated when pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, are recognized by host pattern-recognition receptors (PRRs) like Toll-like receptor 4 (TLR4).[2][8] This recognition triggers a cascade of intracellular signaling, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines, initiating a systemic inflammatory response.[2]
The proadrenomedullin system is significantly upregulated during sepsis.[9][10] The resulting peptides, ADM and PAMP, exert various effects. ADM is a potent vasodilator that acts via the CRLR receptor to increase cAMP, which can be protective for organs but may also contribute to septic shock-induced hypotension.[4][5][10] PAMP (1-20) has been shown to interact with receptors such as MrgX2 and the chemokine scavenger receptor ACKR3/CXCR7, influencing catecholamine secretion and immune responses.[11]
Quantitative Data Summary
The majority of available quantitative data relates to MR-proADM levels in human patients, which serve as a proxy for the activity of the proadrenomedullin system during sepsis. Data from experimental rat models are more limited.
Table 1: MR-proADM Levels in Human Sepsis and SIRS
| Condition | Median MR-proADM Level (nmol/L) | Patient Cohort | Reference |
|---|---|---|---|
| Healthy Controls | 0.4 | 160 age-matched controls | [7] |
| SIRS | 1.1 | 48 critically ill patients | [7] |
| Sepsis | 1.8 | 53 patients on admission | [7] |
| Severe Sepsis | 2.3 | 53 patients on admission | [7] |
| Septic Shock | 4.5 | 53 patients on admission | [7] |
| Sepsis Survivors | 1.7 | Septic patients | [7] |
| Sepsis Nonsurvivors | 8.5 | Septic patients |[7] |
Table 2: Diagnostic and Prognostic Cutoff Values for MR-proADM in Human Sepsis
| Application | Cutoff Value (nmol/L) | Sensitivity / Specificity | Patient Cohort | Reference |
|---|---|---|---|---|
| Diagnosis of Sepsis | > 4.3 | 93.3% / 86.7% | 60 neonates | [12] |
| 90-day Mortality (Sepsis) | > 3.39 | - | 571 septic patients | [1] |
| 90-day Mortality (Septic Shock) | > 4.33 | - | 571 septic patients | [1] |
| High Mortality Risk | > 1.4 | - | Critically ill patients |[1] |
Experimental Protocols
Two primary models are recommended for inducing sepsis in rats to study the effects of PAMP (1-20): Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) Endotoxemia.
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the "gold standard" for sepsis research as it mimics the polymicrobial nature of common clinical conditions like a perforated appendix or diverticulitis.[13][14][15]
Protocol:
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats (250-300g). Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine i.p.). Administer pre-operative analgesia.
-
Surgical Procedure:
-
Shave the abdomen and disinfect the surgical site.
-
Perform a 2-3 cm midline laparotomy to expose the abdominal cavity.
-
Isolate the cecum, ensuring the mesentery and blood supply are not damaged.
-
Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the amount of cecum ligated (e.g., 50% for moderate sepsis).[14]
-
Puncture the ligated cecum through-and-through with a needle (e.g., 18-gauge for moderate, 16-gauge for severe sepsis).[13][14]
-
Gently squeeze the cecum to express a small amount of fecal content.
-
Reposition the cecum into the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using sutures.
-
-
Post-Operative Care:
-
Immediately after surgery, administer fluid resuscitation with warm sterile saline (e.g., 25-50 ml/kg, subcutaneously or intraperitoneally) to prevent hypovolemia.[3]
-
Administer post-operative analgesia as required.
-
House animals individually in a warm, clean environment.
-
-
Sham Control: Sham-operated animals undergo the same procedure (anesthesia, laparotomy, and cecum isolation) but without ligation and puncture.
Lipopolysaccharide (LPS) Endotoxemia Model
This model induces a rapid and highly reproducible systemic inflammatory response by simulating the effects of Gram-negative bacteremia.[16]
Protocol:
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats (250-300g).
-
LPS Administration:
-
Prepare a sterile solution of LPS (from E. coli, serotype O111:B4 or similar) in pyrogen-free saline.
-
Administer LPS via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose for inducing sepsis in rats is 5-15 mg/kg i.p. The dose should be optimized based on the desired severity of sepsis and supplier recommendations.
-
The plasma concentration of adrenomedullin has been shown to increase rapidly following LPS injection, peaking around 4 hours post-injection.[16]
-
-
Control Group: Control animals receive an injection of an equivalent volume of sterile, pyrogen-free saline.
-
Monitoring: Monitor animals for signs of sepsis, including lethargy, piloerection, and altered breathing. The inflammatory response is typically rapid, with significant cytokine release within 1-6 hours.
Administration of Proadrenomedullin (1-20) (rat)
This protocol is a generalized framework. The optimal dose, timing, and route must be determined empirically in pilot studies.
-
Reagent Preparation:
-
Reconstitute synthetic rat PAMP (1-20) peptide in a sterile, pyrogen-free vehicle (e.g., saline or PBS).
-
-
Dosing and Administration:
-
Route: Intravenous (i.v.) administration is preferred for rapid systemic availability. Intraperitoneal (i.p.) or subcutaneous (s.c.) routes can also be used.
-
Timing: PAMP (1-20) can be administered prophylactically (before CLP/LPS), simultaneously, or therapeutically (at a defined time point after sepsis induction, e.g., 1-6 hours post-CLP).[3]
-
Dose: Based on studies of other peptides in sepsis models, a starting dose range could be 1-100 nmol/kg. A dose-response study is highly recommended.
-
-
Experimental Groups:
-
Group 1: Sham + Vehicle
-
Group 2: Sham + PAMP (1-20)
-
Group 3: Sepsis (CLP or LPS) + Vehicle
-
Group 4: Sepsis (CLP or LPS) + PAMP (1-20) (at one or more doses)
-
Outcome Measures and Analysis
To evaluate the efficacy of PAMP (1-20) treatment, a combination of clinical, biochemical, and histological endpoints should be assessed.
Table 3: Recommended Outcome Measures
| Category | Parameter | Method / Assay |
|---|---|---|
| Survival | Mortality Rate | Monitor animals for 24-96 hours and record survival. |
| Systemic Inflammation | Plasma Cytokines (TNF-α, IL-6, IL-10) | ELISA, Luminex Assay |
| Organ Injury | Kidney Function (Creatinine, BUN) | Biochemical Analyzer |
| Liver Function (ALT, AST) | Biochemical Analyzer | |
| Lung Injury (Wet/Dry Ratio, Histology) | Gravimetric analysis, H&E Staining | |
| Bacterial Load | Blood/Peritoneal Fluid Cultures | Colony Forming Unit (CFU) Counts |
| Hemodynamics | Mean Arterial Pressure (MAP) | Telemetry, Arterial Catheterization |
| Cellular Markers | Tissue Myeloperoxidase (MPO) | Spectrophotometric Assay |
| | Oxidative Stress (MDA, GSH) | Biochemical Assays |
References
- 1. Proadrenomedullin in Sepsis and Septic Shock: A Role in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecular Mechanisms to Clinical Therapy: Understanding Sepsis-Induced Multiple Organ Dysfunction | MDPI [mdpi.com]
- 3. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. New role of biomarkers: mid-regional pro-adrenomedullin, the biomarker of organ failure - Valenzuela-Sánchez - Annals of Translational Medicine [atm.amegroups.org]
- 6. mdpi.com [mdpi.com]
- 7. Mid-regional pro-adrenomedullin as a prognostic marker in sepsis: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. MR-proADM Mechanism of Action | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Frontiers | Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diagnostic and prognostic value of proadrenomedullin in neonatal sepsis [e-cep.org]
- 13. Cecal Ligation and Puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicsinsurgery.com [clinicsinsurgery.com]
- 16. Biosynthesis and Secretion of Adrenomedullin and Proadrenomedullin N-Terminal 20 Peptide in a Rat Model of Endotoxin Shock [jstage.jst.go.jp]
Application Notes and Protocols for Radioimmunoassay (RIA) Detection of Proadrenomedullin (1-20) in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin (1-20), also known as ProAM N-terminal 20 peptide (PAMP-20), is a bioactive peptide derived from the same precursor as adrenomedullin (B612762) (AM), a potent vasodilator.[1] PAMP-20 has been shown to be involved in a variety of physiological processes, including the regulation of blood pressure and hormone secretion.[2][3] This document provides detailed application notes and protocols for the detection of rat proadrenomedullin (1-20) using a competitive radioimmunoassay (RIA), a highly sensitive and specific method for quantifying this peptide in biological samples.
Adrenomedullin Signaling Pathway
Adrenomedullin and its related peptides, including proadrenomedullin (1-20), exert their effects through a common receptor system. The binding of these peptides to their receptors, which are heterodimers of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), triggers a cascade of intracellular signaling events.[4][5][6] These pathways play crucial roles in cardiovascular homeostasis and other physiological functions.
Caption: Adrenomedullin Signaling Pathway.
Experimental Protocols
Radioimmunoassay (RIA) for Rat Proadrenomedullin (1-20)
This protocol outlines the steps for a competitive radioimmunoassay to quantify proadrenomedullin (1-20) in rat plasma.
Materials:
-
Rat Proadrenomedullin (1-20) RIA kit (commercially available kits are recommended)
-
Rat plasma samples
-
Microcentrifuge
-
Pipettes and tips
-
Vortex mixer
-
Gamma counter
-
Refrigerated centrifuge
Protocol Workflow:
Caption: Radioimmunoassay Experimental Workflow.
Detailed Procedure:
-
Sample Preparation (Plasma Extraction):
-
Collect whole blood from rats into tubes containing EDTA.
-
Centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Collect the plasma (supernatant) and store at -20°C or lower until use.
-
For the assay, extract the plasma using a C18 Sep-Pak column or as per the kit manufacturer's instructions to concentrate the peptide and remove interfering substances.
-
-
Reagent Preparation:
-
Reconstitute the lyophilized standards, primary antibody, and radiolabeled tracer (e.g., ¹²⁵I-labeled proadrenomedullin) according to the kit's instructions, typically with the provided assay buffer.
-
-
Assay Procedure:
-
Set up assay tubes in duplicate or triplicate for total counts, non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Pipette the assay buffer, standards, and extracted samples into the appropriately labeled tubes.
-
Add the primary antibody to all tubes except the total count and NSB tubes.
-
Add the radiolabeled tracer to all tubes.
-
Vortex all tubes gently and incubate at 4°C for 16-24 hours.
-
-
Separation of Bound and Free Antigen:
-
Add the precipitating reagent (e.g., a secondary antibody and normal carrier serum) to all tubes except the total count tubes.
-
Incubate as recommended by the kit manufacturer (e.g., 90 minutes at 4°C).
-
Centrifuge the tubes at 2,000-3,000 x g for 20 minutes at 4°C to pellet the antibody-bound fraction.
-
Carefully decant or aspirate the supernatant.
-
-
Measurement of Radioactivity:
-
Measure the radioactivity of the pellets in a gamma counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of duplicates or triplicates.
-
Subtract the average NSB CPM from all other CPM values.
-
Calculate the percentage of bound tracer (%B/B0) for each standard and sample.
-
Plot a standard curve of %B/B0 versus the concentration of the standards.
-
Determine the concentration of proadrenomedullin (1-20) in the samples by interpolating their %B/B0 values on the standard curve.
-
Data Presentation
The following tables summarize quantitative data for rat proadrenomedullin (1-20) levels obtained by radioimmunoassay in different experimental models.
Table 1: Proadrenomedullin (1-20) Levels in Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) Rats
| Sample Type | WKY Rats (pmol/g wet weight) | SHR (pmol/g wet weight) | Percent Increase in SHR |
| Plasma | 2.8 ± 0.4 | 4.0 ± 0.5 | 42.5%[7] |
| Myocardium | 12.5 ± 1.5 | 18.4 ± 1.8 | 47.2%[7] |
| Aorta | 9.9 ± 1.1 | 12.6 ± 1.3 | 27.3%[7] |
Data are presented as mean ± SD. The study demonstrates a significant upregulation of proadrenomedullin (1-20) in the plasma and cardiovascular tissues of spontaneously hypertensive rats compared to their normotensive counterparts.[7]
Table 2: Plasma Proadrenomedullin (1-20) Levels in a Rat Model of Early Rheumatoid Arthritis
| Group | Plasma PAMP (fmol/ml) |
| Healthy Controls | 1.17 ± 0.34 |
| Early Rheumatoid Arthritis | 2.01 ± 0.57 |
Data are presented as mean ± SD. These findings suggest a potential role for proadrenomedullin (1-20) in the pathophysiology of early rheumatoid arthritis, as evidenced by elevated plasma levels in the disease model.[8]
References
- 1. uniprot.org [uniprot.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of proadrenomedullin N-terminal 20 peptide on the rat pituitary-adrenocortical axis under basal and stressful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The role of the CGRP-receptor component protein (RCP) in adrenomedullin receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levels of adrenomedullin and proadrenomedullin N-terminal 20 peptide in myocardium and aorta of spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma adrenomedullin and proadrenomedullin N-terminal 20 peptide in patients diagnosed as having early rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Proadrenomedullin (1-20) (rat) peptide stability and storage conditions
This technical support center provides guidance on the stability and storage of Proadrenomedullin (1-20) (rat) peptide, also known as PAMP (1-20). Here you will find frequently asked questions and troubleshooting guides to assist your research and development activities.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Proadrenomedullin (1-20) (rat) peptide?
For long-term storage, it is recommended to store the lyophilized peptide at -20°C or below.[1] Some suppliers suggest that the peptide can be stable for at least four years at -20°C.[2] For short-term storage, 2-8°C under desiccating conditions may be acceptable for up to 12 months.[3] To prevent oxidation, peptides containing methionine, cysteine, or tryptophan residues should ideally be stored in an oxygen-free atmosphere.[3]
Q2: What is the recommended procedure for reconstituting the lyophilized peptide?
Before opening the vial, it is good practice to gently tap it to ensure all the powder is at the bottom.[3] To reconstitute, use a sterile, appropriate solvent. For aqueous solutions, distilled water is a common choice.[4][5] For other applications, various solvents can be used, but it is crucial to check the peptide's solubility.
Q3: How should I store the reconstituted Proadrenomedullin (1-20) (rat) peptide solution?
Once reconstituted, it is best to aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] For short-term storage of the stock solution, -20°C is suitable for up to one month.[6] For longer-term storage, -80°C is recommended for up to six months.[6] Always store the solution in a sealed container, away from moisture and light.[6] For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.[6]
Q4: What is the stability of Proadrenomedullin (1-20) in biological samples?
While specific stability data for Proadrenomedullin (1-20) in biological fluids is limited, studies on Mid-regional proadrenomedullin (MR-proADM), a more stable fragment from the same precursor, provide valuable insights. MR-proADM in EDTA, heparin, and citrate (B86180) plasma has been shown to be stable for at least 3 days at room temperature, 14 days at 4°C, and for 1 year at -20°C with less than 20% loss of the analyte.[2][7]
Troubleshooting Guides
Issue 1: Peptide Won't Dissolve
If you encounter solubility issues with Proadrenomedullin (1-20) (rat) peptide, consider the following steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. While some forms of the peptide are soluble in water, others may require different solvent systems. For example, protocols using 10% DMSO have been described.[6]
-
Concentration: Attempting to dissolve the peptide at a very high concentration may exceed its solubility limit. A recommended concentration for a stock solution is around 1-2 mg/mL.[3]
-
Physical Assistance: If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[6]
-
pH Adjustment: The pH of the solution can significantly impact the solubility of peptides. Adjusting the pH may help to dissolve the peptide.
Issue 2: Loss of Peptide Activity
A gradual loss of biological activity in your experiments could be related to peptide stability. Here are some potential causes and solutions:
-
Improper Storage: Ensure both the lyophilized powder and reconstituted solutions are stored at the recommended temperatures and protected from light and moisture.[1][3][6]
-
Repeated Freeze-Thaw Cycles: Aliquoting the reconstituted peptide into single-use volumes is crucial to prevent degradation from repeated temperature changes.[6]
-
Solution Instability: The stability of the peptide in your experimental buffer may be limited. For critical experiments, it is best to prepare fresh dilutions from a frozen stock solution. For in vivo studies, daily preparation is recommended.[6]
-
Oxidation: If the peptide sequence is susceptible to oxidation, consider using degassed solvents and storing under an inert gas.[3]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Proadrenomedullin (1-20) (rat) Peptide
| Form | Storage Temperature | Duration | Reference(s) |
| Lyophilized (Long-term) | ≤ -20°C | ≥ 4 years | [1][2] |
| Lyophilized (Short-term) | 2-8°C (desiccated) | Up to 12 months | [3] |
| Reconstituted Solution | -20°C | Up to 1 month | [6] |
| Reconstituted Solution | -80°C | Up to 6 months | [6] |
Table 2: Stability of Mid-regional Proadrenomedullin (MR-proADM) in Plasma
| Storage Temperature | Duration | Analyte Loss | Reference(s) |
| Room Temperature | At least 3 days | < 20% | [2][7] |
| 4°C | 14 days | < 20% | [2][7] |
| -20°C | 1 year | < 20% | [2][7] |
Experimental Protocols
General Protocol for Peptide Reconstitution and Dilution for In Vitro Assays
-
Equilibration: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure the peptide powder is at the bottom.[3]
-
Reconstitution: Add the appropriate volume of sterile solvent (e.g., sterile distilled water or a solvent system like 10% DMSO followed by aqueous buffer) to the vial to achieve the desired stock solution concentration (e.g., 1-2 mg/mL).[3][6] Gently vortex or pipette to mix until the peptide is fully dissolved. Sonication or gentle warming can be used if necessary.[6]
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[6]
-
Working Solution Preparation: On the day of the experiment, thaw one aliquot of the stock solution. Further dilute the stock solution to the final working concentration using the appropriate assay buffer.
Visualizations
Caption: A typical workflow for handling lyophilized peptides from storage to experimental use.
Caption: A logical flowchart for troubleshooting peptide solubility issues.
References
- 1. art.torvergata.it [art.torvergata.it]
- 2. Measurement of midregional proadrenomedullin in plasma with an immunoluminometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Mid‐Regional Proadrenomedullin Can Be Reliably Measured in Cerebrospinal Fluid to Improve Diagnosis of Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Proadrenomedullin (1-20) (rat) for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proadrenomedullin (1-20) (rat), also known as PAMP(1-20).
Frequently Asked Questions (FAQs)
Q1: What is Proadrenomedullin (1-20) (rat) and what are its primary biological activities?
Proadrenomedullin (1-20) (PAMP(1-20)) is a 20-amino acid peptide derived from the precursor protein, proadrenomedullin. In rats, its primary biological activities include potent hypotensive effects, inhibition of catecholamine release, and promotion of angiogenesis.[1][2] The C-terminal amidation of the peptide is crucial for its receptor binding and biological activity.
Q2: What are the known receptors for Proadrenomedullin (1-20)?
Proadrenomedullin (1-20) has been shown to interact with several receptors. It is a known agonist of the Mas-related G-protein-coupled receptor member X2 (MrgX2).[3][4] Additionally, PAMP(1-20) and its fragments can act as agonists for the atypical chemokine receptor 3 (ACKR3/CXCR7), which may function as a scavenger receptor, internalizing the peptide without initiating classical G protein signaling.[3][4][5][6][7]
Q3: What is a recommended starting dose for in vivo studies in rats?
For intravenous (IV) bolus administration in conscious rats, a dose range of 10-60 nmol/kg has been shown to produce a dose-dependent hypotensive response.[8] A study investigating the mechanism of its hypotensive effect used IV bolus injections of 10, 20, and 50 nmol/kg.[1][2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint.
Q4: How should I prepare Proadrenomedullin (1-20) (rat) for in vivo administration?
For intravenous injection, Proadrenomedullin (1-20) (rat) can be dissolved in sterile saline (0.9% sodium chloride).[1] It is crucial to ensure the peptide is fully solubilized. For peptides with solubility challenges, it may be necessary to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with the aqueous vehicle. However, for PAMP(1-20), starting with sterile saline is a good first approach. Always prepare solutions fresh on the day of the experiment to ensure stability and activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peptide Precipitation in Solution | - Peptide has low solubility in the chosen vehicle.- pH of the solution is near the isoelectric point (pI) of the peptide.- Peptide concentration is too high. | - Test solubility in a small amount of peptide first.- If using an aqueous vehicle, try adjusting the pH. For basic peptides, a slightly acidic vehicle may help, and for acidic peptides, a slightly basic vehicle may be better.- For hydrophobic peptides, dissolve in a minimal amount of DMSO first, then slowly add the aqueous vehicle while vortexing.- Consider using a different vehicle, such as a buffer solution (e.g., PBS). |
| Inconsistent or No Biological Effect In Vivo | - Incorrect dosage.- Peptide degradation due to improper storage or handling.- Suboptimal administration route or technique.- Rapid in vivo clearance of the peptide. | - Perform a dose-response study to determine the optimal dose.- Store lyophilized peptide at -20°C or lower. Prepare solutions fresh daily. Avoid repeated freeze-thaw cycles of stock solutions.- Ensure proper injection technique for the chosen route (IV, SC, IP). For IV injections, confirm placement in the vein.- Consider continuous infusion via an osmotic pump for studies requiring sustained exposure. |
| High Variability in Animal Responses | - Inconsistent injection volumes or concentrations.- Differences in animal strain, age, or sex.- Stress-induced physiological changes in the animals. | - Use precise measurement techniques for preparing and administering the peptide.- Standardize the animal model parameters.- Acclimatize animals to the experimental procedures to minimize stress. |
Quantitative Data Summary
Table 1: In Vivo Dosage of Proadrenomedullin (1-20) (rat)
| Administration Route | Dose Range | Vehicle | Observed Effect | Animal Model | Reference(s) |
| Intravenous (bolus) | 10 - 50 nmol/kg | Saline | Dose-dependent hypotension | Conscious Sprague-Dawley rats | [1][2] |
| Intravenous (bolus) | 3 - 60 nmol/kg | Not specified | Dose-dependent depressor response | Conscious pregnant and nonpregnant rats | [8] |
Experimental Protocols
Protocol 1: Intravenous Bolus Injection for Assessing Hypotensive Effects
This protocol is based on methodologies described in studies investigating the cardiovascular effects of Proadrenomedullin (1-20) in rats.[1][2]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Peptide Preparation:
-
On the day of the experiment, dissolve lyophilized Proadrenomedullin (1-20) (rat) in sterile 0.9% saline to the desired stock concentration.
-
Prepare serial dilutions from the stock solution to achieve the final injection concentrations for the different dose groups (e.g., 10, 20, 50 nmol/kg). The final injection volume should be kept low (e.g., 0.1 mL).
-
-
Administration:
-
Anesthetize the rat if required for catheter placement, or use conscious, restrained animals with pre-implanted catheters.
-
Administer the Proadrenomedullin (1-20) solution as a bolus injection via a catheter implanted in the jugular or femoral vein.
-
Administer an equivalent volume of saline to the control group.
-
-
Data Collection:
-
Continuously monitor mean arterial pressure (MAP) and heart rate (HR) using a pressure transducer connected to a catheter in the carotid or femoral artery.
-
Record baseline measurements before injection and monitor changes for a defined period post-injection (e.g., 15-30 minutes) or until the parameters return to baseline.
-
Visualizations
Caption: Experimental workflow for in vivo administration of PAMP(1-20) in rats.
Caption: Potential signaling pathways of Proadrenomedullin (1-20).
References
- 1. ahajournals.org [ahajournals.org]
- 2. Hypotensive effect of a newly identified peptide, proadrenomedullin N-terminal 20 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Attenuated hypotensive response to proadrenomedullin N-terminal 20 peptide in pregnant rats: modulation by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Proadrenomedullin (1-20) (rat) ELISA Kit
This technical support guide is designed for researchers, scientists, and drug development professionals using the Proadrenomedullin (1-20) (rat) ELISA kit. It provides troubleshooting advice for common issues, particularly low signal intensity, alongside frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Signal or No Signal
Q1: I am getting very low or no signal across my entire plate, including the standards. What are the possible causes and solutions?
A1: This is a common issue that can stem from several factors related to the assay protocol or reagent handling. Below is a systematic guide to troubleshooting this problem.
| Possible Cause | Troubleshooting Recommendation |
| Reagent & Protocol Errors | |
| Incorrect Reagent Preparation | Double-check all calculations for dilutions of standards, antibodies, and other kit components. Ensure you are using the correct diluents provided in the kit for each component.[1] |
| Improper Reagent Storage or Handling | Verify that all kit components have been stored at the recommended temperatures and have not expired. Avoid repeated freeze-thaw cycles of reagents.[1] Ensure all reagents were brought to room temperature (18-25°C) for at least 30 minutes before use.[2] |
| Omission of a Key Reagent | Systematically review the protocol to ensure that all required reagents (e.g., detection antibody, HRP conjugate) were added in the correct order. |
| Incubation Issues | |
| Incorrect Incubation Times | Adhere strictly to the incubation times specified in the kit manual. Shortened incubation periods can lead to incomplete reactions.[3] |
| Incorrect Incubation Temperature | Ensure incubations are carried out at the temperature specified in the protocol (e.g., 37°C).[4][5][6] Laboratory temperatures that are too low can slow down enzymatic reactions.[3] |
| Washing Steps | |
| Excessive Washing | Overly aggressive or excessive washing steps can lead to the dissociation of bound antibodies or antigen from the plate.[1] |
| Substrate & Plate Reader | |
| Inactive Substrate | The TMB substrate is light-sensitive. Ensure it has been protected from light. If the substrate solution appears blue before use, it is contaminated and should be discarded. |
| Incorrect Plate Reader Settings | Confirm that the plate reader is set to the correct wavelength for reading the absorbance (typically 450 nm).[4][7][8] |
Q2: My standard curve looks good, but my samples are showing a very low signal. What should I investigate?
A2: If the standards are performing as expected, the issue likely lies with the samples themselves or the sample matrix.
| Possible Cause | Troubleshooting Recommendation |
| Low Analyte Concentration | The concentration of Proadrenomedullin (1-20) in your samples may be below the detection limit of the assay. Try concentrating the sample if possible, or use a more sensitive ELISA kit if available. |
| Improper Sample Collection & Storage | Ensure that samples were collected and stored according to the recommended procedures to avoid degradation of the analyte. For serum, allow blood to clot properly before centrifugation. For plasma, use the appropriate anticoagulant (e.g., EDTA or heparin) and centrifuge within 30 minutes of collection.[1] Samples should be stored at -20°C or -80°C and repeated freeze-thaw cycles should be avoided.[1] |
| Sample Matrix Interference | Components in the sample matrix (e.g., lipids in serum) can interfere with the antibody-antigen binding. It is often recommended to dilute serum or plasma samples (e.g., 1:2) with the provided sample diluent to minimize these effects.[5] |
| Hemolyzed Samples | Hemolysis in serum or plasma samples can interfere with the assay. It is recommended not to use samples that show signs of hemolysis. |
Quantitative Data Summary
The following table presents typical data for a Proadrenomedullin (1-20) (rat) ELISA kit standard curve. Please note that this is for reference only, and a new standard curve should be generated for each assay.[4][7]
| Concentration (pmol/L) | Average OD (450 nm) |
| 100 | 2.164 |
| 50 | 1.731 |
| 25 | 1.087 |
| 12.5 | 0.682 |
| 6.25 | 0.523 |
| 3.125 | 0.357 |
| 1.563 | 0.187 |
| 0 | 0.104 |
| Data adapted from a representative ELISA kit datasheet.[7] |
Experimental Protocols
Detailed Assay Procedure
This protocol is a representative example for a sandwich ELISA. Always refer to the specific manual provided with your kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the Wash Buffer by diluting the concentrated Wash Buffer with deionized or distilled water as instructed in the manual.
-
Reconstitute the lyophilized standard with the provided Standard Diluent to create the stock solution. Allow it to sit for at least 10 minutes to ensure complete dissolution.[4]
-
Create a dilution series of the standard using the Standard Diluent.
-
Prepare the Biotin-labeled Antibody working solution and the HRP-Streptavidin Conjugate (SABC) working solution by diluting the concentrated stocks with their respective diluents as specified in the manual. These should be prepared shortly before use.[5]
-
-
Assay Steps:
-
Determine the number of wells required for your standards, samples, and blank controls. It is recommended to run all in duplicate.
-
Add 100 µL of each standard, sample, and blank (Sample Diluent) to the appropriate wells of the pre-coated microplate.[5]
-
Cover the plate with a plate sealer and incubate for 90 minutes at 37°C.[5]
-
Aspirate the liquid from each well.
-
Add 100 µL of the Biotin-labeled Antibody working solution to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.[5]
-
Aspirate and wash the plate 3 times with 1x Wash Buffer, allowing the wash buffer to remain in the wells for 1-2 minutes for each wash.[5]
-
Add 100 µL of the SABC working solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.[5]
-
Aspirate and wash the plate 5 times with 1x Wash Buffer.[5]
-
Add 90 µL of TMB Substrate to each well.
-
Cover the plate and incubate in the dark for 10-20 minutes at 37°C.[5]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density at 450 nm within 5 minutes of adding the Stop Solution.
-
Visualizations
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. Pro-ADM ELISA Kit [ABIN6969530] - Plasma, Serum, Tissue Homogenate [antikoerper-online.de]
- 3. Rat ADM (Adrenomedullin) ELISA Kit-EnkiLife [enkilife.com]
- 4. Rat Pro-ADM (Proadrenomedullin) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Pro-ADM ELISA Kit [ABIN6969530] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 6. Rat Adrenomedullin (ADM) ELISA Kit [lifesct.com]
- 7. Rat ADM(Adrenomedullin) ELISA Kit [elkbiotech.com]
- 8. caslab.com [caslab.com]
Proadrenomedullin (1-20) (rat) antibody specificity and cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using a Proadrenomedullin (1-20) (rat) antibody in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the specificity of the Proadrenomedullin (1-20) (rat) antibody?
A polyclonal antibody raised against human Proadrenomedullin (1-20) has been shown to have very low cross-reactivity with the rat equivalent. In radioimmunoassay applications, the cross-reactivity with rat Proadrenomedullin (1-20) was less than 0.01%[1]. This suggests that an antibody specifically raised against rat Proadrenomedullin (1-20) would likely exhibit high specificity for the rat peptide.
Q2: What is the expected cross-reactivity of a Proadrenomedullin (1-20) (rat) antibody?
Based on data from a human Proadrenomedullin (1-20) antibody, cross-reactivity with other related peptides is expected to be minimal. For the human antibody, there was no cross-reactivity observed with human or rat Adrenomedullin (ADM), human Amylin (free acid), Endothelin-1, Big Endothelin-1, or rat BNP-32[1]. It is always recommended to verify the cross-reactivity of a specific antibody lot against peptides of interest.
Q3: What is the Proadrenomedullin signaling pathway?
Proadrenomedullin is a precursor protein that is cleaved to produce several active peptides, including Adrenomedullin (ADM) and Proadrenomedullin N-terminal 20 peptide (PAMP). ADM binds to a receptor complex composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Subsequently, protein kinase A (PKA) is activated, which can lead to various downstream effects, including vasodilation through the production of nitric oxide (NO).
Caption: Proadrenomedullin signaling pathway leading to vasodilation.
Troubleshooting Guides
Western Blotting
Workflow for Western Blotting ```dot graph Western_Blot_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];
Sample_Prep [label="1. Sample Preparation\n(Lysis, Protein Quantification)"]; SDS_PAGE [label="2. SDS-PAGE"]; Transfer [label="3. Protein Transfer\n(to PVDF or Nitrocellulose)"]; Blocking [label="4. Blocking\n(e.g., 5% non-fat milk or BSA)"]; Primary_Ab [label="5. Primary Antibody Incubation\n(anti-Proadrenomedullin (1-20))"]; Washing1 [label="6. Washing"]; Secondary_Ab [label="7. Secondary Antibody Incubation\n(HRP-conjugated)"]; Washing2 [label="8. Washing"]; Detection [label="9. Detection\n(ECL Substrate)"]; Imaging [label="10. Imaging"];
Sample_Prep -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Washing1; Washing1 -> Secondary_Ab; Secondary_Ab -> Washing2; Washing2 -> Detection; Detection -> Imaging; }
Caption: The sequential steps of a sandwich ELISA protocol.
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing. | Increase the number of washes between steps. Ensure complete removal of solutions from wells. |
| Antibody concentration too high. | Optimize the concentrations of both capture and detection antibodies by titration. | |
| Cross-reactivity of secondary reagent. | Run a control with only the secondary antibody to check for non-specific binding. | |
| Low Signal | Insufficient antibody or antigen. | Check the expiration dates and storage conditions of all reagents. Use a fresh standard to prepare the curve. |
| Incorrect incubation times or temperatures. | Follow the protocol recommendations strictly. Ensure reagents are at room temperature before use. | |
| Inactive enzyme conjugate. | Use a fresh vial of enzyme conjugate. | |
| Poor Standard Curve | Improper standard dilution. | Prepare fresh standards for each assay. Ensure accurate pipetting. |
| Plate reader settings are incorrect. | Verify the correct wavelength and other settings on the plate reader. |
Immunohistochemistry (IHC)
Workflow for Immunohistochemistry
Caption: Standard workflow for immunohistochemical staining of paraffin-embedded tissues.
| Problem | Possible Cause | Solution |
| No or Weak Staining | Incorrect primary antibody dilution. | Optimize the antibody concentration by testing a range of dilutions. A recommended starting dilution for a human PAMP (1-20) antibody in IHC is between 1:250 to 1:16000.[1] |
| Inadequate antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic). Ensure the correct buffer and pH are used. | |
| Tissues dried out during staining. | Keep slides in a humidified chamber during incubations. | |
| High Background | Non-specific binding of primary or secondary antibodies. | Increase the concentration of the blocking serum or try a different blocking agent. Ensure the secondary antibody is not binding non-specifically to the tissue. |
| Endogenous peroxidase or biotin (B1667282) activity. | Include a quenching step for endogenous peroxidase (e.g., with hydrogen peroxide) or block for endogenous biotin if using a biotin-based detection system. | |
| Non-specific Staining | Cross-reactivity of the primary antibody. | Although expected to be low, perform an absorption control by pre-incubating the antibody with the immunizing peptide. |
| Over-fixation of tissue. | Optimize fixation time. Over-fixation can cause non-specific background staining. |
Experimental Protocols
Western Blotting
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 4-20% Tris-glycine gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the Proadrenomedullin (1-20) (rat) antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Sandwich ELISA
-
Coating: Coat a 96-well plate with a capture antibody specific for Proadrenomedullin overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Detection Antibody: Add a biotinylated detection antibody specific for Proadrenomedullin (1-20) and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with PBST.
-
Substrate: Add TMB substrate and incubate until a color change is observed.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm.
Immunohistochemistry (Paraffin-Embedded Tissue)
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with the Proadrenomedullin (1-20) (rat) antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Wash sections three times with PBS.
-
Detection: Incubate with an avidin-biotin-HRP complex followed by DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and mount with a permanent mounting medium.
References
Improving solubility of synthetic Proadrenomedullin (1-20) (rat)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the solubility of synthetic Proadrenomedullin (1-20) (rat).
Frequently Asked Questions (FAQs)
Q1: My synthetic rat Proadrenomedullin (1-20) won't dissolve in water. What should I do first?
A1: It is highly recommended to first test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1][2][3][4] This prevents the potential loss of your valuable peptide. For initial solubilization, sterile, distilled water is a good starting point.[1] However, if the peptide does not dissolve, it is likely due to its amino acid composition and hydrophobic nature.
The amino acid sequence for rat Proadrenomedullin (1-20) is Ala-Arg-Leu-Asp-Thr-Ser-Ser-Gln-Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH2.[5] To determine the best solvent, it's helpful to first calculate the overall charge of the peptide.
Q2: How do I calculate the net charge of rat Proadrenomedullin (1-20) and use it to select a solvent?
A2: You can estimate the net charge by assigning a value of +1 to each basic residue (Arg, Lys, His, and the N-terminal amine) and -1 to each acidic residue (Asp, Glu, and the C-terminal carboxyl).
For rat Proadrenomedullin (1-20) (ARLDTSSQFRKKWNKWALSR-NH2):
-
Basic residues (+1 each): Arg (R) x 3, Lys (K) x 3, N-terminal-NH2 = +7
-
Acidic residues (-1 each): Asp (D) x 1 = -1
-
Net Charge: +7 - 1 = +6
Since the overall charge of the peptide is positive, it is considered a basic peptide. For basic peptides that do not dissolve in water, you should try a dilute acidic solution.[4][6]
Q3: What specific acidic solutions or organic solvents are recommended for dissolving this peptide?
A3: For basic peptides like rat Proadrenomedullin (1-20), if water fails, the following solvents are recommended. Always start with a small amount of the solvent and gradually increase as needed.
-
Aqueous Acidic Solutions: Start with 10-25% acetic acid in sterile, distilled water.[7][8] If solubility is still an issue, a small amount of trifluoroacetic acid (TFA) (10–50 µl) can be added, followed by dilution to the desired concentration.[6][7]
-
Organic Solvents: For peptides with significant hydrophobic character, organic solvents may be necessary. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1][2][7] Dissolve the peptide in a small amount of DMSO first, and then slowly add the aqueous buffer to your desired final concentration.[1] For peptides containing Cys, Trp, or Met, DMF is a better choice than DMSO to avoid oxidation.[7][9]
Q4: My peptide dissolves in an organic solvent but precipitates when I add my aqueous buffer. What can I do?
A4: This is a common issue and indicates that the peptide's solubility limit in the final aqueous solution has been exceeded. Here are some troubleshooting steps:
-
Slow Addition: Add the organic stock solution of your peptide very slowly (dropwise) into the stirring aqueous buffer.[3] This helps to avoid localized high concentrations of the peptide that can lead to precipitation.
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[4][8]
-
Chaotropic Agents: As a last resort for peptides that tend to aggregate, you can use denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea.[1][7] Be aware that these agents can interfere with many biological assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide is basic and/or hydrophobic. | Calculate the net charge. Since rat Proadrenomedullin (1-20) is basic, try dissolving in a small amount of 10-25% acetic acid. If that fails, add a very small amount of TFA (10-50 µl) and then dilute.[6][7] |
| Peptide is difficult to dissolve even in acidic or organic solvents. | The peptide may be forming aggregates. | Use sonication to aid dissolution.[4][8] As a last resort, use chaotropic agents like 6M guanidine hydrochloride or 8M urea.[1][7] |
| Peptide precipitates out of solution upon addition to aqueous buffer. | The solubility limit in the final buffer has been exceeded. | Dissolve the peptide completely in the initial solvent first. Then, add the peptide solution dropwise to the stirring aqueous buffer. |
| The peptide solution appears cloudy or has visible particulates. | Incomplete dissolution or aggregation. | Centrifuge the solution to pellet any undissolved material before use.[4] Consider re-evaluating the solvent system. |
Experimental Protocols
Protocol 1: Stepwise Solubilization of Rat Proadrenomedullin (1-20)
-
Initial Attempt with Water:
-
To a small, weighed aliquot of the lyophilized peptide, add sterile, distilled water to achieve the desired concentration.
-
Vortex gently. If the peptide does not dissolve, proceed to the next step.
-
-
Acidic Solution:
-
To the undissolved peptide, add a 10% acetic acid solution dropwise while vortexing until the peptide dissolves.
-
Once dissolved, you can further dilute the solution with your experimental buffer.
-
-
Organic Solvent:
-
If the peptide remains insoluble, use a new, small aliquot of the lyophilized peptide.
-
Add a minimal amount of DMSO (e.g., 10-20 µl) and vortex until the peptide is fully dissolved.
-
Slowly add the dissolved peptide solution dropwise into your stirring aqueous experimental buffer to reach the final desired concentration.
-
Protocol 2: Storage of Proadrenomedullin (1-20) Solutions
-
Lyophilized Peptide: Store in a desiccator at -20°C or -80°C for long-term stability.[7]
-
Stock Solutions: After dissolving, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] Aqueous solutions are not recommended for storage for more than one day.[10]
Visualizations
Caption: A stepwise workflow for solubilizing synthetic rat Proadrenomedullin (1-20).
Caption: A simplified diagram of the Proadrenomedullin (1-20) signaling cascade.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biobasic.com [biobasic.com]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Common issues with Proadrenomedullin (1-20) (rat) dose-response curves
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Proadrenomedullin (1-20) (rat), also known as PAMP (1-20).
Frequently Asked Questions (FAQs)
Q1: What is the correct way to prepare and store Proadrenomedullin (1-20) (rat)?
A1: Proper handling and storage are critical to maintain the peptide's activity. The peptide is typically supplied in a lyophilized form and should be stored at -20°C or -80°C for long-term stability.[1][2] To prepare a stock solution, reconstitute the lyophilized powder in a suitable sterile buffer or solvent. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C for up to six months or -20°C for one month.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q2: My Proadrenomedullin (1-20) peptide won't dissolve. What should I do?
A2: Solubility can be affected by the presence of Trifluoroacetic acid (TFA) salts, which are often remnants from the HPLC purification process.[3] TFA salts generally improve solubility in aqueous solutions.[3] If you encounter precipitation or phase separation during preparation, gentle warming and/or sonication can help dissolve the peptide.[1] Always refer to the manufacturer's datasheet for recommended solvents.
Q3: Which receptor system does Proadrenomedullin (1-20) (rat) act upon?
A3: The receptor for Proadrenomedullin (1-20) has been a subject of investigation. Studies show it has specific binding sites in various rat tissues, including the aorta and adrenal glands, and these receptors are likely coupled to G-proteins.[4] More recent research has proposed that PAMP acts on the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor ACKR3/CXCR7.[5] In some systems, it appears to act non-competitively on nicotinic cholinergic receptors to inhibit catecholamine secretion.[6] The C-terminal amidation of the peptide is critical for potent receptor binding.[4]
Q4: What are the known biological effects of Proadrenomedullin (1-20) in rats?
A4: Proadrenomedullin (1-20) is a potent peptide with several documented effects. Intravenous administration produces a strong and rapid hypotensive effect in anesthetized rats.[3] It is known to inhibit catecholamine release from chromaffin cells and sympathetic nerve endings.[1][6] It can also induce histamine (B1213489) release from rat peritoneal mast cells[7] and inhibit angiotensin-II-stimulated aldosterone (B195564) production in rat zona glomerulosa cells.[8]
Troubleshooting Dose-Response Curve Issues
This section addresses common problems encountered when generating dose-response curves for Proadrenomedullin (1-20) (rat).
Problem 1: No response or a very weak response across all concentrations.
-
Possible Cause: Peptide Inactivity. The peptide may have degraded due to improper storage, handling, or multiple freeze-thaw cycles.
-
Solution: Use a fresh vial of lyophilized peptide or a new, properly stored aliquot. Always prepare working solutions fresh.[1]
-
-
Possible Cause: Incorrect Assay Setup. The chosen cell line or tissue may not express the appropriate receptor, or the assay conditions may be suboptimal.
-
Solution: Confirm receptor expression in your experimental system. Review the literature to ensure your cell model is appropriate. Verify assay parameters such as incubation time, temperature, and buffer composition.
-
-
Possible Cause: Low Peptide Concentration. Errors in calculating the peptide's concentration, potentially due to not accounting for the weight of TFA counterions, can lead to lower-than-expected effective concentrations.[3]
-
Solution: Re-verify all calculations for dilution series. If possible, confirm the peptide concentration using a quantitative method.
-
Problem 2: High variability between replicates.
-
Possible Cause: Pipetting Inaccuracy. Inconsistent pipetting, especially with small volumes during serial dilutions, is a common source of variability.
-
Solution: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. When preparing plates, pipette carefully down the side of the well to avoid bubbles, which can interfere with readings.[9]
-
-
Possible Cause: Inconsistent Cell Seeding or Health. Uneven cell density or poor cell viability across the plate can lead to variable responses.
-
Solution: Ensure a homogenous cell suspension before seeding. Check for uniform cell attachment and morphology before starting the experiment.
-
-
Possible Cause: Edge Effects. Wells on the outer edges of a microplate are prone to evaporation and temperature fluctuations, which can affect results.
-
Solution: Avoid using the outermost wells for experimental data. Fill them with sterile buffer or media to create a humidity barrier.
-
Problem 3: The dose-response curve is unusually steep (high Hill coefficient).
-
Possible Cause: Stoichiometric Inhibition. If the peptide's binding affinity (Kd) is significantly lower than the concentration of the receptor in the assay, it can lead to a steep, titration-like effect rather than a gradual dose-response.[10]
-
Solution: While this reflects a true high-affinity interaction, be aware that the calculated IC50 may be closer to half the receptor concentration rather than the true Kd.
-
-
Possible Cause: Peptide Aggregation. At higher concentrations, some peptides can form aggregates that may have different or more potent inhibitory effects, leading to a sharp drop-off in the dose-response curve.[10]
-
Solution: Investigate the peptide's solubility limits in your assay buffer. Consider adding a small amount of a non-ionic detergent if compatible with your assay.
-
-
Possible Cause: Assay Artifact. The peptide may be interfering with the assay technology itself (e.g., fluorescence quenching, light absorption).[11]
-
Solution: Run controls with the peptide in the absence of cells or the target molecule to check for direct interference with the assay signal.
-
Data and Protocols
Quantitative Data Summary
The following table summarizes reported quantitative data for Proadrenomedullin (1-20).
| Parameter | Value | Cell/System | Species | Notes | Citation |
| IC50 | ~350 nM | PC12 pheochromocytoma cells | Rat | Inhibition of nicotine-stimulated catecholamine secretion. | [6] |
| IC50 | ~45 nM | PC12 pheochromocytoma cells | Rat | Inhibition of catecholamine release by PAMP-(10-20)-amide fragment. | [6] |
| IC50 | 2.0 ± 0.17 x 10⁻⁹ M | Zona glomerulosa cells | Rat | Suppression of angiotensin-II-stimulated aldosterone production. | [8] |
| Binding Potency | - | Vascular smooth muscle cell membranes | Rat | C-terminal amidation is critical for high-potency receptor binding. | [4] |
General Experimental Protocol: Inhibition of Catecholamine Release
This protocol is a generalized example based on methodologies described for PC12 cells.[6] Researchers should adapt it to their specific experimental setup.
-
Cell Culture: Culture rat pheochromocytoma (PC12) cells in appropriate media until they reach the desired confluency.
-
Peptide Preparation: Reconstitute and aliquot Proadrenomedullin (1-20) (rat) as described in the storage guidelines. Prepare a serial dilution series in a suitable assay buffer to achieve the final desired concentrations.
-
Assay Procedure:
-
Wash the PC12 cells gently with a buffered salt solution.
-
Pre-incubate the cells with varying concentrations of Proadrenomedullin (1-20) for a defined period (e.g., 10-20 minutes).
-
Stimulate catecholamine release by adding a secretagogue (e.g., nicotine (B1678760) at a final concentration of 60 µM). Include a negative control (no secretagogue) and a positive control (secretagogue only).
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
-
Detection: Collect the supernatant and measure the amount of catecholamine (e.g., norepinephrine) released using a suitable method, such as a commercially available ELISA kit or HPLC.
-
Data Analysis: Normalize the data by expressing the amount of release in treated wells as a percentage of the positive control. Plot the normalized response against the logarithm of the peptide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visual Guides
Troubleshooting Logic for Dose-Response Curves
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eurogentec.com [eurogentec.com]
- 3. Proadrenomedullin (1-20) (human) peptide [novoprolabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Adrenomedullin and proadrenomedullin N-terminal 20 peptide induce histamine release from rat peritoneal mast cell [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of adrenomedullin and proadrenomedullin N-terminal 20 peptide on rat zona glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Handling and preparation of Proadrenomedullin (1-20) (rat) for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, preparation, and use of Proadrenomedullin (1-20) (rat) in experimental settings.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, solubility, and stability of Proadrenomedullin (1-20) (rat).
Q1: How should I store lyophilized Proadrenomedullin (1-20) (rat)?
A1: For maximum stability, lyophilized Proadrenomedullin (1-20) (rat) should be stored at -20°C or below.[1] When received, it is recommended to store the peptide in a cold, dark, and dry place. While it may be stable at room temperature for short periods, long-term storage requires freezing temperatures.
Q2: What is the recommended procedure for reconstituting the lyophilized peptide?
A2: Before opening the vial, it is crucial to allow the lyophilized peptide to warm to room temperature in a desiccator to prevent condensation, as many peptides are hygroscopic. Briefly centrifuge the vial to ensure all the powder is at the bottom. The choice of solvent will depend on the experimental requirements and the peptide's properties. For initial solubility tests, it is advisable to use a small amount of the peptide.
Q3: What solvents are recommended for dissolving Proadrenomedullin (1-20) (rat)?
A3: Proadrenomedullin (1-20) (rat) is reported to be soluble in water. If you encounter solubility issues, the net charge of the peptide can guide solvent selection. Since Proadrenomedullin (1-20) (rat) has a net positive charge, a slightly acidic solution (e.g., 10% acetic acid) can aid in dissolution if water alone is insufficient. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by slow dilution with an aqueous buffer.
Q4: How should I store the reconstituted Proadrenomedullin (1-20) (rat) solution?
A4: Peptide solutions are significantly less stable than their lyophilized form. For optimal stability, it is recommended to:
-
Store the solution at -20°C.
-
Use sterile, slightly acidic buffered solutions (pH 5-7).
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What is the stability of Proadrenomedullin (1-20) (rat) in solution?
A5: The stability of the peptide in solution can vary depending on the solvent, pH, and storage temperature. Frequent freeze-thaw cycles should be avoided as they can lead to peptide degradation. For long-term storage, it is best to keep the peptide in its lyophilized form.
Data Presentation
Table 1: Storage and Stability of Proadrenomedullin (1-20) (rat)
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized | -20°C or below | Long-term | Store in a dark and dry place. |
| Room Temperature | Up to 1 month | For short-term storage. | |
| Reconstituted Solution | -20°C | Short to medium-term | Aliquot to avoid freeze-thaw cycles. Use sterile, slightly acidic buffers. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Proadrenomedullin (1-20) (rat).
Enzyme-Linked Immunosorbent Assay (ELISA) for Proadrenomedullin (rat)
This protocol is based on a sandwich ELISA method for the quantitative measurement of rat Proadrenomedullin.
Materials:
-
Rat Pro-ADM ELISA Kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
37°C incubator
-
Automated plate washer or multichannel pipette
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Samples (serum, plasma, cell culture supernatant, etc.)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Bring all reagents to room temperature before use.
-
Plate Preparation: Take out the required number of microplate wells.
-
Sample and Antibody Addition: Add 50 µL of Capture/Detection Antibody solution to each well, followed by 50 µL of the standard or sample into the respective wells. Gently tap the plate to ensure thorough mixing.
-
First Incubation: Seal the plate and incubate for 60 minutes at 37°C.
-
Washing: Wash the plate twice with the provided wash buffer.
-
HRP-Streptavidin Addition: Add 100 µL of HRP-Streptavidin solution to each well.
-
Second Incubation: Seal the plate and incubate for 30 minutes at 37°C.
-
Washing: Wash the plate five times with the wash buffer.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Third Incubation: Seal the plate and incubate for 10-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density (O.D.) at 450 nm within 5 minutes.
-
Calculation: Calculate the concentration of Proadrenomedullin in the samples by plotting a standard curve.
Cell-Based β-Arrestin Recruitment Assay
This protocol describes a method to assess the interaction of Proadrenomedullin (1-20) with its receptors, such as ACKR3 and MrgX2, using a β-arrestin recruitment assay.[2][3]
Materials:
-
HEK293 cells co-transfected with the receptor of interest (e.g., ACKR3 or MrgX2) and a β-arrestin fusion protein (e.g., NanoBiT assay components).
-
Proadrenomedullin (1-20) (rat)
-
Cell culture medium (e.g., Opti-MEM)
-
White 96-well plates
-
Luminometer
Procedure:
-
Cell Preparation: Harvest transfected HEK293 cells and resuspend them in an appropriate medium like Opti-MEM.
-
Plating: Distribute the cell suspension into white 96-well plates at a density of approximately 1 x 10^5 cells per well.
-
Substrate Addition: Incubate the cells with the Nano-Glo Live Cell substrate (diluted as per manufacturer's instructions) for at least 25 minutes at 37°C.
-
Peptide Treatment: Add varying concentrations of Proadrenomedullin (1-20) (rat) to the wells.
-
Measurement: Immediately measure the luminescence using a luminometer, recording data over a period of 20 minutes.
-
Data Analysis: For concentration-response curves, normalize the data by setting the signal from a saturating concentration of a known full agonist as 100%.
Mandatory Visualization
Caption: Workflow for a cell-based β-arrestin recruitment assay.
Caption: Signaling pathways of Proadrenomedullin (1-20).
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with Proadrenomedullin (1-20) (rat).
Table 2: Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peptide Solubility | - Incorrect solvent.- Peptide has a high net charge or is hydrophobic.- Peptide concentration is too high. | - Verify the peptide's properties and choose an appropriate solvent (water, acidic/basic buffer, or minimal organic solvent for initial dissolution).- Try sonicating the solution to aid dissolution.- Test solubility with a small amount of peptide first. |
| Inconsistent or No Biological Activity | - Peptide degradation due to improper storage or handling (e.g., multiple freeze-thaw cycles).- Oxidation of sensitive amino acid residues.- Incorrect peptide concentration due to incomplete solubilization. | - Ensure proper storage of lyophilized peptide and reconstituted solutions.- Aliquot stock solutions to minimize freeze-thaw cycles.- For peptides with oxidation-prone residues, consider using oxygen-free buffers.- Confirm complete dissolution of the peptide before use. |
| High Background Signal in Assays | - Contamination of the peptide with endotoxins.- Non-specific binding of the peptide. | - Use high-purity grade peptides, especially for cell-based assays.- Consider including a blocking step or optimizing washing procedures in your assay protocol. |
| Precipitation of Peptide Upon Dilution in Aqueous Buffer | - The peptide's solubility limit in the final buffer has been exceeded. | - Start with a lower final concentration of the peptide.- Add the peptide stock solution (especially if in an organic solvent) slowly to the stirring aqueous buffer. |
References
- 1. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Interpreting unexpected results in Proadrenomedullin (1-20) (rat) studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results in Proadrenomedullin (1-20) (rat) studies.
Frequently Asked Questions (FAQs)
Q1: What is Proadrenomedullin (1-20) (rat) and what are its primary functions?
Proadrenomedullin N-terminal 20 peptide (PAMP), is a bioactive peptide derived from the same precursor as adrenomedullin (B612762) (ADM).[1] In rats, its primary functions include potent hypotensive and vasodilatory effects.[1] It is also known to inhibit the release of catecholamines.[2][3]
Q2: My Proadrenomedullin (1-20) peptide is not showing any biological activity. What are the possible reasons?
Several factors could contribute to a lack of bioactivity:
-
Peptide Integrity: Ensure the peptide has been stored correctly at -20°C or lower and has not undergone multiple freeze-thaw cycles. The C-terminal amidation is crucial for its activity.[4]
-
Solubility Issues: PAMP can be challenging to dissolve. Refer to the supplier's instructions for recommended solvents. Poor solubility can lead to inaccurate concentrations.
-
Experimental Conditions: The biological effects of PAMP can be highly dependent on the experimental model and conditions. For instance, its hypotensive effect is more pronounced in conscious rats compared to pithed rats unless the sympathetic nervous system is stimulated.[5]
Q3: I am observing a weaker hypotensive effect than expected. What could be the cause?
The magnitude of the hypotensive response to PAMP can be influenced by:
-
Anesthetic and Surgical Stress: Anesthesia and surgical procedures can alter the physiological state of the animal and affect the responsiveness to PAMP.
-
Animal Strain and Physiological State: Different rat strains may exhibit varying sensitivities. The hypotensive response to PAMP is also attenuated in pregnant rats.[6]
-
Route of Administration: The method of administration (e.g., intravenous bolus vs. infusion) can impact the observed effect.
Q4: Why am I not seeing inhibition of catecholamine release in my experiment?
The inhibitory effect of PAMP on catecholamine release is specific to stimulation by nicotinic cholinergic agonists.[2][7] If you are using other secretagogues, such as high potassium or other depolarizing agents that bypass the nicotinic receptor, you will likely not observe an inhibitory effect.[2]
Troubleshooting Guide
Unexpected Result 1: No significant change in blood pressure after PAMP administration.
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | - Verify the storage conditions and handling of the peptide. - Use a fresh aliquot of the peptide. - Confirm the peptide's integrity via mass spectrometry if possible. |
| Incorrect Dosage | - Review the literature for effective dose ranges in your specific rat model.[6][8] - Perform a dose-response curve to determine the optimal concentration. |
| Animal Model | - The hypotensive effect of PAMP is dependent on an active sympathetic nervous system. In pithed rat models, electrical stimulation is necessary to observe the effect.[5] |
| Anesthesia | - The type of anesthetic used can influence cardiovascular parameters. Consider using conscious, freely moving animals with indwelling catheters for blood pressure monitoring. |
Unexpected Result 2: PAMP does not inhibit stimulated aldosterone (B195564) secretion.
| Possible Cause | Troubleshooting Steps |
| Stimulating Agent | - PAMP specifically inhibits angiotensin-II-stimulated aldosterone production.[9] - It does not affect basal or ACTH-stimulated aldosterone secretion.[9] Ensure you are using the correct stimulus. |
| Cell Viability | - Confirm the viability and responsiveness of your isolated zona glomerulosa cells using a known inhibitor or stimulator. |
| Peptide Concentration | - Perform a concentration-response experiment to ensure you are using an effective dose of PAMP.[9] |
Unexpected Result 3: Inconsistent or contradictory signaling pathway activation.
| Possible Cause | Troubleshooting Steps |
| Cell Type Specificity | - The signaling pathways activated by PAMP can be cell-type specific. For example, PAMP increases cAMP in rat adrenal zona glomerulosa cells but not in inner zone/medulla cells.[10] |
| Receptor Specificity | - PAMP can interact with different receptors, including G-protein coupled receptors and potentially nicotinic receptors.[4][11][12] The observed signaling will depend on the receptor population expressed in your experimental system. |
| Crosstalk with other pathways | - PAMP's effect on nitric oxide (NO) production is dependent on the presence of other signaling molecules like angiotensin II.[13] |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of Proadrenomedullin (1-20) (rat)
| Parameter | Cell Type/Model | Stimulus | IC50 | Reference(s) |
| Catecholamine Secretion Inhibition | PC12 pheochromocytoma cells | Nicotine (B1678760) (60 µmol/L) | ≈350 nmol/L | [2][3][7] |
| Aldosterone Production Inhibition | Dispersed rat zona glomerulosa cells | Angiotensin-II | 2.0 ± 0.17 x 10-9 M | [9] |
Table 2: Dose-Dependent Hypotensive Effect of Proadrenomedullin (1-20) (rat)
| Animal Model | Dose | Change in Mean Arterial Pressure (mmHg) | Reference(s) |
| Conscious rats | 10 nmol/kg | - | [5] |
| 20 nmol/kg | - | [5] | |
| 50 nmol/kg | - | [5] | |
| Electrically stimulated, pithed rats | 10 nmol/kg | -3 ± 1 | [8] |
| 20 nmol/kg | -11 ± 2 | [8] | |
| 50 nmol/kg | -14 ± 4 | [8] |
Detailed Experimental Protocols
Protocol 1: In Vitro Catecholamine Release Assay
-
Cell Culture: Culture rat pheochromocytoma (PC12) cells in appropriate media.
-
Labeling: Pre-label the cells with [³H]l-norepinephrine.
-
Stimulation: Incubate the pre-labeled cells with 60 µmol/L nicotine in the presence or absence of varying concentrations of Proadrenomedullin (1-20) (0.01 to 10 µmol/L) for 30 minutes.[4]
-
Measurement: Collect the supernatant and measure the amount of released [³H]l-norepinephrine using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the net norepinephrine (B1679862) release stimulated by nicotine alone.
Protocol 2: In Vivo Blood Pressure Measurement in Conscious Rats
-
Animal Preparation: Implant arterial catheters in male rats for direct blood pressure measurement. Allow the animals to recover from surgery.
-
Acclimatization: Acclimate the conscious, freely moving rats to the experimental setup.
-
PAMP Administration: Administer Proadrenomedullin (1-20) via intravenous injection at various doses (e.g., 3-60 nmol/kg).[6]
-
Blood Pressure Monitoring: Continuously record mean arterial pressure before, during, and after PAMP administration.
-
Data Analysis: Calculate the change in mean arterial pressure from the baseline for each dose.
Signaling Pathway Diagrams
References
- 1. uniprot.org [uniprot.org]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Hypotensive effect of a newly identified peptide, proadrenomedullin N-terminal 20 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuated hypotensive response to proadrenomedullin N-terminal 20 peptide in pregnant rats: modulation by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proadrenomedullin N-terminal 20 peptide: minimal active region to regulate nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effects of adrenomedullin and proadrenomedullin N-terminal 20 peptide on rat zona glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proadrenomedullin N-terminal 20-peptide (PAMP) receptors and signal transduction in the rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Specific binding sites for proadrenomedullin N-terminal 20 peptide (PAMP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Effects of proadrenomedullin N-terminal 20 peptide on angiotensin II-induced NO production in rat cardiac fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Rat and Human Proadrenomedullin (1-20) Activity in Rat Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of rat proadrenomedullin (1-20) (rat PAMP) and human PAMP in rat experimental models. The following sections detail their differential effects on cardiovascular parameters and receptor binding, supported by experimental data and protocols.
Proadrenomedullin N-terminal 20 peptide (PAMP) is a biologically active peptide derived from the same precursor as adrenomedullin.[1][2] While both rat and human PAMP exhibit hypotensive effects in rats, their activity profiles, particularly concerning cardiovascular modulation and receptor interaction, show significant species-specific differences.[3][4][5][6]
Cardiovascular Effects: A Stark Contrast in In Vitro Rat Heart Models
Studies utilizing isolated perfused rat hearts have revealed distinct cardiovascular responses to rat and human PAMP. While rat PAMP elicits both positive chronotropic (increased heart rate) and negative inotropic (decreased contractility) effects, human PAMP demonstrates no significant impact on heart rate, contractility, or perfusion pressure in this ex vivo model.[3]
Quantitative Cardiovascular Data
| Parameter | Rat PAMP (1, 10, 100 nM) | Human PAMP (1, 10, 100 nM) | Reference |
| Heart Rate | Significant Increase | No significant change | [3] |
| Left Ventricular Developed Pressure | Significant Decrease | No significant change | [3] |
| Perfusion Pressure | No significant change | No significant change | [3] |
Receptor Binding Affinity: Rat PAMP Shows Higher Potency
The observed differences in biological activity can be attributed to the varying affinities of rat and human PAMP for rat PAMP receptors. Specific binding sites for PAMP have been identified in numerous rat tissues, with the most abundant sites found in the aorta and adrenal glands.[1][4] Competitive binding assays have demonstrated that human PAMP is approximately 20-fold less potent than rat PAMP in displacing radiolabeled rat PAMP from its receptors on rat vascular smooth muscle cells, indicating a significantly lower binding affinity.[1][7]
Receptor Binding Potency
| Peptide | Potency in Displacing [¹²⁵I]rat PAMP | Reference |
| Rat PAMP(1-20)-NH₂ | High | [1][7] |
| Human PAMP | ~20-fold less potent than rat PAMP | [1][7] |
Experimental Protocols
Isolated Perfused Rat Heart (Langendorff) Assay
This protocol is based on the methodology described in the study by Yurtseven et al.
-
Animal Model: Male Wistar rats are used.
-
Heart Isolation: Rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused through the aorta with Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂, and maintained at a constant temperature.
-
Substance Administration: Rat PAMP and human PAMP are infused at various concentrations (e.g., 1, 10, and 100 nM).
-
Data Acquisition: A pressure transducer is placed in the left ventricle to measure heart rate and left ventricular developed pressure. Perfusion pressure is also monitored.
Experimental workflow for the isolated perfused rat heart assay.
Competitive Receptor Binding Assay
This protocol is based on the methodology described in the study by Iwasaki et al.
-
Membrane Preparation: Vascular smooth muscle cells are cultured from rat aortas. Cell membranes are then isolated and prepared for the binding assay.
-
Radioligand: [¹²⁵I]-Tyr⁰-rat PAMP is used as the radiolabeled ligand.
-
Competitive Binding: The prepared membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled competitor peptides (rat PAMP or human PAMP).
-
Separation and Counting: The membrane-bound radioactivity is separated from the free radioligand by filtration. The radioactivity retained on the filters is then quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined to assess the relative binding affinity.
Workflow for the competitive receptor binding assay.
Signaling Pathways
The precise signaling pathways activated by PAMP in rats are still under investigation. However, it is suggested that PAMP receptors are coupled to G-proteins.[1] In some cell types, such as the rat adrenal zona glomerulosa, PAMP has been shown to increase cyclic AMP (cAMP) generation, suggesting the involvement of the adenylyl cyclase pathway.
Proposed PAMP signaling pathway in certain rat cells.
Conclusion
The available experimental data clearly indicate that rat PAMP (1-20) and human PAMP exhibit distinct activities in rat models. Rat PAMP is a potent modulator of cardiovascular function in isolated rat hearts and demonstrates high affinity for its receptors in rat tissues. In contrast, human PAMP shows significantly reduced or no activity in these specific assays. These findings underscore the importance of considering species-specific differences in the pharmacological evaluation of PAMP and its analogues for potential therapeutic applications. Further research is warranted to fully elucidate the downstream signaling pathways and the physiological and pathophysiological roles of PAMP in rats.
References
- 1. Specific binding sites for proadrenomedullin N-terminal 20 peptide (PAMP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Effects of proadrenomedullin N-terminal 20 peptide and calcitonin on isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. shop.bachem.com [shop.bachem.com]
- 7. researchgate.net [researchgate.net]
Unraveling a Tale of Two Peptides: PAMP (1-20) vs. Adrenomedullin in Rat Hypotensive Models
A Comparative Analysis for Researchers and Drug Development Professionals
Proadrenomedullin N-terminal 20 peptide (PAMP-20) and Adrenomedullin (B612762) (AM), both derived from the same precursor protein, proadrenomedullin, exhibit significant hypotensive effects in rats.[1][2] However, their mechanisms of action diverge substantially, offering distinct therapeutic possibilities. This guide provides a comprehensive comparison of their hypotensive effects, supported by experimental data, detailed protocols, and an exploration of their underlying signaling pathways.
Quantitative Comparison of Hypotensive Effects
The hypotensive potency and characteristics of PAMP (1-20) and Adrenomedullin have been evaluated in various rat models. The following tables summarize the key quantitative data from these studies.
Table 1: Hypotensive Effects in Conscious Rats
| Peptide | Dose | Mean Arterial Pressure (MAP) Reduction (mmHg) | Reflex Tachycardia (beats per minute) | Reference |
| PAMP (1-20) | 10 nmol/kg | Similar to AM | 5 ± 5 | [1][2] |
| 20 nmol/kg | Similar to AM | 10 ± 5 | [1][2] | |
| 50 nmol/kg | Similar to AM | 14 ± 6 | [1][2] | |
| Adrenomedullin | 0.1 nmol/kg | Similar to PAMP | 5 ± 8 | [1][2] |
| 0.5 nmol/kg | Similar to PAMP | 20 ± 7 | [1][2] | |
| 1.0 nmol/kg | Similar to PAMP | 38 ± 5 | [1][2] |
Note: While both agents produced similar hypotensive effects, PAMP (1-20) induced significantly less reflex tachycardia compared to Adrenomedullin, suggesting a modulatory effect on the sympathetic nervous system.[1][2]
Table 2: Hypotensive Effects in Pithed Rats
| Condition | Peptide | Dose | MAP Reduction (mmHg) | Reference |
| Sympathetic Nervous System Abolished | PAMP (1-20) | - | No significant effect | [1][2] |
| Adrenomedullin | - | -2 ± 1 (NS), -7 ± 1 (P<.05), -10 ± 3 (P<.01) | [1][2] | |
| Electrically Stimulated Sympathetic Nerves | PAMP (1-20) | - | -3 ± 1, -11 ± 2, -14 ± 4 | [1][2] |
| Adrenomedullin | - | -2 ± 2 (NS), -10 + 3 (P<.01), -15 ± 4 (P<.01) | [1][2] |
Note: In pithed rats with an abolished sympathetic nervous system, Adrenomedullin still produced a hypotensive effect, indicating a direct vasodilatory action. In contrast, PAMP (1-20) only lowered blood pressure when the sympathetic nervous system was electrically stimulated, supporting its role as an inhibitor of sympathetic nerve activity.[1][2]
Delving into the Mechanisms: Distinct Signaling Pathways
The differential effects of PAMP (1-20) and Adrenomedullin on blood pressure are rooted in their distinct signaling pathways.
Adrenomedullin's Vasodilatory Pathway: Adrenomedullin primarily acts as a direct vasodilator.[1] Its effects are mediated through specific receptors on vascular smooth muscle and endothelial cells.[3] The signaling cascade involves the activation of several intracellular pathways, including the cAMP/PKA, PI3K/AKT, and NO/cGMP/PKG pathways, leading to vasorelaxation.[4]
Caption: Adrenomedullin signaling pathway leading to vasodilation.
PAMP (1-20)'s Sympatho-inhibitory Pathway: In contrast, the primary hypotensive mechanism of PAMP (1-20) is the inhibition of norepinephrine (B1679862) release from peripheral sympathetic nerve endings.[1][2] This action is mediated through a pertussis toxin-sensitive mechanism, suggesting the involvement of Gi/o proteins.[5] By reducing sympathetic outflow, PAMP (1-20) decreases vascular tone and consequently lowers blood pressure.
Caption: PAMP (1-20) signaling pathway leading to reduced norepinephrine release.
Experimental Protocols
The following outlines the key experimental methodologies employed in the cited studies to compare the hypotensive effects of PAMP (1-20) and Adrenomedullin in rats.
1. Animal Models:
-
Conscious, Unrestrained Rats: Male Sprague-Dawley or Wistar-Kyoto rats were often used.[2][6] A telemetric radio transmitter was implanted for chronic blood pressure recording from the abdominal aorta to allow for measurements in freely moving animals, minimizing stress-induced artifacts.[7]
-
Pithed Rats: To investigate the direct vascular effects and the role of the sympathetic nervous system, rats were pithed. This procedure involves the destruction of the brain and spinal cord, effectively eliminating central autonomic control. The sympathetic outflow can then be controlled externally via electrical stimulation of the spinal cord.[1][2]
2. Drug Administration:
-
Intravenous (i.v.) Administration: Peptides were administered intravenously to conscious or anesthetized rats to assess their systemic hypotensive effects.[1][2][8]
-
Intracerebroventricular (i.c.v.) Administration: In some studies, peptides were administered directly into the cerebral ventricles to investigate their central effects on cardiovascular regulation.[9][10]
3. Blood Pressure and Heart Rate Measurement:
-
Telemetry: In conscious rats, blood pressure and heart rate were continuously monitored using an implanted telemetric device.[7]
-
Arterial Catheterization: In anesthetized or pithed rats, a catheter was inserted into an artery (e.g., carotid or femoral artery) and connected to a pressure transducer to directly measure blood pressure.[11]
4. Measurement of Sympathetic Nerve Activity:
-
Norepinephrine Overflow: The effect on sympathetic nerve activity was assessed by measuring the overflow of norepinephrine from isolated perfused mesenteric artery preparations or by measuring plasma norepinephrine levels.[1][2]
Caption: General experimental workflow for comparing hypotensive effects.
Conclusion
PAMP (1-20) and Adrenomedullin, despite their common origin, represent two distinct modalities for blood pressure reduction in rats. Adrenomedullin is a potent, direct-acting vasodilator, while PAMP (1-20) exerts its hypotensive effect primarily through the inhibition of the sympathetic nervous system. This fundamental difference in their mechanisms of action, reflected in their distinct signaling pathways and differential effects in various experimental models, underscores the complexity of cardiovascular regulation and offers diverse targets for the development of novel antihypertensive therapies. Researchers and drug development professionals should consider these contrasting profiles when exploring the therapeutic potential of these and related peptides.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Hypotensive effect of a newly identified peptide, proadrenomedullin N-terminal 20 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific adrenomedullin binding sites and hypotension in the rat systemic vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. ahajournals.org [ahajournals.org]
- 6. HAEMODYNAMIC RESPONSES TO RAT ADRENOMEDULLIN IN ANAESTHETIZED SPONTANEOUSLY HYPERTENSIVE RATS | Semantic Scholar [semanticscholar.org]
- 7. Conditional Regulation of Blood Pressure in Response to Emotional Stimuli by the Central Nucleus of the Amygdala in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Attenuated hypotensive response to proadrenomedullin N-terminal 20 peptide in pregnant rats: modulation by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. A physiological role for adrenomedullin in rats; a potent hypotensive peptide in the hypothalamo-neurohypophysial system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
A Researcher's Guide to Validating the Bioactivity of Commercially Available Rat Proadrenomedullin (1-20)
For researchers and drug development professionals investigating the therapeutic potential of Proadrenomedullin (PAMP), ensuring the bioactivity of commercially sourced rat PAMP(1-20) is a critical first step. This guide provides a framework for comparing the performance of different commercial preparations of rat PAMP(1-20) against a known alternative, Adrenomedullin (AM), using established in vitro assays. Detailed experimental protocols, data presentation tables, and signaling pathway diagrams are provided to facilitate a comprehensive and objective evaluation.
Product Overview and Alternatives
Several vendors supply synthetic rat Proadrenomedullin (1-20). For the purpose of this guide, we will consider hypothetical products from 'Supplier A', 'Supplier B', and 'Supplier C'. A primary alternative for comparative studies is Adrenomedullin (AM), a related peptide derived from the same precursor, proadrenomedullin.[1][2] While PAMP and AM share some physiological effects, they act through different receptors.[1][2]
Table 1: Commercially Available Peptides for Bioactivity Comparison
| Peptide | Supplier | Catalog Number | Purity (%) | Molecular Weight (Da) |
| Rat PAMP(1-20) | Supplier A | (Hypothetical) | >95% | ~2477.8 |
| Rat PAMP(1-20) | Supplier B | (Hypothetical) | >95% | ~2477.8 |
| Rat PAMP(1-20) | Supplier C | (Hypothetical) | >95% | ~2477.8 |
| Rat Adrenomedullin | (Various) | (Various) | >95% | (Varies) |
Experimental Validation of Bioactivity
The primary bioactivity of PAMP relevant to many of its physiological effects is the inhibition of catecholamine secretion.[3][4][5] This can be effectively measured using rat pheochromocytoma (PC12) cells. Additionally, receptor activation assays can provide insight into the specific molecular interactions of the peptide.
Inhibition of Nicotine-Induced Catecholamine Release in PC12 Cells
This assay assesses the ability of PAMP to inhibit the release of catecholamines (like norepinephrine) from PC12 cells stimulated with a nicotinic acetylcholine (B1216132) receptor agonist.
Experimental Protocol:
-
Cell Culture: Culture PC12 cells in appropriate media (e.g., RPMI 1640 supplemented with 10% horse serum and 5% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO2.
-
Labeling: Plate PC12 cells in 24-well plates. Once adhered, incubate the cells with [3H]-norepinephrine for 2 hours to allow for uptake.
-
Washing: Gently wash the cells three times with a buffered salt solution (e.g., Krebs-Ringer-HEPES) to remove extracellular [3H]-norepinephrine.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the different commercial rat PAMP(1-20) preparations or Adrenomedullin for 30 minutes.
-
Stimulation: Induce catecholamine release by stimulating the cells with a nicotinic agonist (e.g., 60 µM nicotine) for 15 minutes.
-
Quantification: Collect the supernatant and lyse the cells. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of [3H]-norepinephrine released. Plot the percentage of inhibition against the peptide concentration to determine the half-maximal inhibitory concentration (IC50).
Table 2: Comparative IC50 Values for Inhibition of Catecholamine Release
| Peptide | IC50 (nM) | Maximum Inhibition (%) |
| Rat PAMP(1-20) - Supplier A | (Experimental Value) | (Experimental Value) |
| Rat PAMP(1-20) - Supplier B | (Experimental Value) | (Experimental Value) |
| Rat PAMP(1-20) - Supplier C | (Experimental Value) | (Experimental Value) |
| Rat Adrenomedullin | (Expected No significant inhibition) | (Expected No significant inhibition) |
| Reference Human PAMP(1-20) | ~350[3][5] | (Reference Value) |
Receptor Activation Assays: β-Arrestin Recruitment
PAMP is known to activate the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3), leading to β-arrestin recruitment.[1][2] This can be monitored using commercially available reporter assays, such as NanoBiT® (Promega).
Experimental Protocol:
-
Cell Line: Use a cell line (e.g., HEK293) engineered to co-express the target receptor (MrgX2 or ACKR3) fused to one subunit of a NanoLuc luciferase and β-arrestin fused to the complementary subunit.
-
Cell Seeding: Seed the cells in a white, opaque 96-well plate.
-
Peptide Treatment: Add varying concentrations of the different commercial rat PAMP(1-20) preparations to the wells.
-
Substrate Addition and Measurement: Add the Nano-Glo® Live Cell substrate and measure luminescence over time using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a positive control. Plot the normalized response against the peptide concentration to determine the half-maximal effective concentration (EC50).
Table 3: Comparative EC50 Values for Receptor-Mediated β-Arrestin Recruitment
| Peptide | MrgX2 EC50 (nM) | ACKR3 EC50 (nM) |
| Rat PAMP(1-20) - Supplier A | (Experimental Value) | (Experimental Value) |
| Rat PAMP(1-20) - Supplier B | (Experimental Value) | (Experimental Value) |
| Rat PAMP(1-20) - Supplier C | (Experimental Value) | (Experimental Value) |
| Rat Adrenomedullin | (Expected No significant activation) | (Experimental Value) |
| Reference Human PAMP(1-20) | ~6200[1][2] | (Reference Value) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for PAMP-mediated inhibition of catecholamine release and the general experimental workflows.
Caption: PAMP signaling pathway for inhibiting catecholamine release.
Caption: Workflow for bioactivity validation assays.
Conclusion
By systematically applying these experimental protocols and data analysis frameworks, researchers can objectively compare the bioactivity of different commercial preparations of rat Proadrenomedullin (1-20). This rigorous validation is essential for ensuring the reliability and reproducibility of experimental results in both basic research and preclinical drug development. The provided methodologies offer a robust starting point for any laboratory aiming to work with this important bioactive peptide.
References
Proadrenomedullin (1-20) Expression: A Comparative Analysis Between Wistar and Sprague-Dawley Rats
A guide for researchers, scientists, and drug development professionals.
Proadrenomedullin (PAMP), a 20-amino acid peptide derived from the same precursor as adrenomedullin (B612762) (ADM), is a potent hypotensive and catecholamine release-inhibitory peptide. Its expression and function are of significant interest in cardiovascular and endocrine research. This guide provides a comparative overview of Proadrenomedullin (1-20) expression in two of the most commonly used rat strains in preclinical research: Wistar and Sprague-Dawley.
Quantitative Data on Proadrenomedullin (PAMP) Expression
While a head-to-head comparison is lacking, studies have quantified PAMP or its precursor's mRNA in various tissues of Wistar-related and Sprague-Dawley rats.
| Rat Strain | Tissue/Sample | Analyte | Method | Key Findings | Reference |
| Wistar-Kyoto (WKY) | Plasma | PAMP | Radioimmunoassay (RIA) | Levels were significantly lower compared to spontaneously hypertensive rats (SHR). Specific values for baseline WKY rats are not provided in the abstract. | [1] |
| Wistar-Kyoto (WKY) | Myocardium | PAMP | Radioimmunoassay (RIA) | Levels were significantly lower compared to SHR. Specific values for baseline WKY rats are not provided in the abstract. | [1] |
| Wistar-Kyoto (WKY) | Aorta | PAMP | Radioimmunoassay (RIA) | Levels were significantly lower compared to SHR. Specific values for baseline WKY rats are not provided in the abstract. | [1] |
| Wistar-Kyoto (WKY) | Myocardium | Pro-ADM mRNA | Competitive quantitative RT-PCR | Expression was significantly lower compared to SHR. | [1] |
| Wistar-Kyoto (WKY) | Aorta | Pro-ADM mRNA | Competitive quantitative RT-PCR | Expression was significantly lower compared to SHR. | [1] |
| Sprague-Dawley | Central Nervous System | preproadrenomedullin mRNA | In situ hybridization | Widely distributed with high levels in autonomic centers like the hypothalamic paraventricular nucleus (PVN) and supraoptic nucleus (SON). | [2] |
| Sprague-Dawley | Various Tissues | Adrenomedullin mRNA | In situ hybridization | Moderate expression in kidney glomerulus and cortical distal tubules, cardiac atrium and ventricle, and gastrointestinal tract. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of protocols used in the cited studies for the quantification of PAMP and its precursor mRNA.
Radioimmunoassay (RIA) for PAMP Quantification
This method, as described in the study comparing SHR and WKY rats, is a common technique for measuring peptide concentrations in biological samples.[1]
Workflow:
-
Sample Collection: Plasma, myocardium, and aorta tissues are collected from the rats.
-
Peptide Extraction: Peptides are extracted from the tissues and plasma.
-
Assay: The extracted samples are incubated with a specific antibody against PAMP and a known amount of radioactively labeled PAMP.
-
Competition: The unlabeled PAMP in the sample competes with the radiolabeled PAMP for binding to the antibody.
-
Separation: The antibody-bound PAMP is separated from the free PAMP.
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Quantification: The concentration of PAMP in the sample is determined by comparing its ability to displace the radiolabeled PAMP with a standard curve generated using known concentrations of unlabeled PAMP.
In Situ Hybridization for preproadrenomedullin mRNA Localization
This technique allows for the visualization of specific mRNA sequences within the cellular context of tissues, as performed in studies on Sprague-Dawley rats.[2][3]
Workflow:
-
Tissue Preparation: Rats are anesthetized and perfused. The tissues of interest (e.g., brain, kidney) are dissected, frozen, and sectioned.
-
Probe Synthesis: A labeled antisense RNA probe complementary to the preproadrenomedullin mRNA is synthesized. A sense probe is used as a negative control.
-
Hybridization: The tissue sections are incubated with the labeled probe, allowing it to bind to the target mRNA.
-
Washing: The sections are washed to remove any unbound probe.
-
Detection: The labeled probe is detected using either autoradiography (for radioactive labels) or colorimetric or fluorescent methods (for non-radioactive labels).
-
Analysis: The distribution and intensity of the signal are analyzed under a microscope to determine the localization and relative abundance of the mRNA.
Visualizing Workflows and Pathways
Experimental Workflow for PAMP Quantification
Caption: Generalized workflow for quantifying PAMP protein and proadrenomedullin mRNA expression in rats.
Signaling Pathway of Proadrenomedullin (1-20)
Proadrenomedullin (1-20) is known to exert its effects through various signaling pathways, including the regulation of nicotinic receptors.[1]
References
- 1. Levels of adrenomedullin and proadrenomedullin N-terminal 20 peptide in myocardium and aorta of spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Polycyclic Aromatic Hydrocarbon Levels in Wistar Rats Exposed to Ambient Air of Port Harcourt, Nigeria: An Indicator for Tissue Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Proadrenomedullin (1-20) in Knockout Mouse Models: A Comparative Guide
A comprehensive analysis of Proadrenomedullin N-terminal 20 peptide (PAMP) function through the lens of genetic knockout mouse models. This guide provides a comparative overview of the PAMP-specific knockout versus the total adrenomedullin (B612762) gene knockout, offering researchers valuable insights into the distinct physiological roles of this bioactive peptide.
While a specific knockout rat model for Proadrenomedullin (1-20), also known as Proadrenomedullin N-terminal 20 peptide (PAMP), is not documented in current scientific literature, extensive research utilizing knockout mouse models provides a robust platform for validating its biological functions. This guide focuses on comparing the phenotypes of mice with a specific deletion of the PAMP-coding region (AdmΔPAMP/ΔPAMP) against mice with a complete knockout of the adrenomedullin gene (Adm-/-), which ablates the expression of both PAMP and adrenomedullin (AM). This comparative approach allows for the dissection of the specific roles of PAMP.
Comparative Phenotypic Analysis
The following table summarizes the key phenotypic differences observed between wild-type, PAMP-specific knockout, and total adrenomedullin knockout mice, providing a clear quantitative comparison.
| Phenotype | Wild-Type (WT) | PAMP Knockout (AdmΔPAMP/ΔPAMP) | Adrenomedullin Knockout (Adm-/-) | Adrenomedullin Heterozygous (Adm+/-) |
| Viability | Viable and fertile | Viable and fertile with no overt abnormalities.[1] | Embryonic lethal at mid-gestation (E13.5).[2][3][4][5][6] | Viable and fertile.[2][4][6] |
| Cardiovascular System | Normal cardiovascular development. | Normal cardiovascular development reported. | Severe cardiovascular defects, including overdeveloped ventricular trabeculae and underdeveloped vascular smooth muscle.[3][5] | Elevated blood pressure and enhanced cardiovascular damage under stress conditions.[2][4][6] |
| Vascular Integrity | Normal vascular integrity. | Not extensively reported, appears normal. | Vascular abnormalities, including hemorrhage and edema.[2][3][5] | Increased susceptibility to vascular damage.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the generation and analysis of the knockout mouse models discussed.
Generation of PAMP-Specific Knockout (AdmΔPAMP/ΔPAMP) Mice
The generation of a mouse model with a specific deletion of the PAMP-coding region of the Adm gene allows for the isolated study of PAMP's physiological roles.
Gene Targeting Strategy: A targeting vector is designed to flank the PAMP-coding exon of the Adm gene with loxP sites. This is achieved through homologous recombination in embryonic stem (ES) cells. The construct typically includes a selectable marker, such as a neomycin resistance cassette, flanked by FRT sites to allow for its subsequent removal by Flp recombinase, leaving only the loxP sites.
Generation of Chimeric Mice: Successfully targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the floxed allele.
Cre-Mediated Deletion: Mice carrying the floxed PAMP allele are bred with a Cre recombinase-expressing mouse line to excise the PAMP-coding exon in the germline, resulting in a PAMP-null allele. Intercrossing of heterozygous mice then generates homozygous PAMP knockout (AdmΔPAMP/ΔPAMP) mice.
Generation of Adrenomedullin Knockout (Adm-/-) Mice
The complete knockout of the Adm gene provides a model to study the combined loss of both PAMP and AM.
Gene Targeting Strategy: A targeting vector is constructed to replace a critical portion of the Adm gene, often including the exons encoding both PAMP and AM, with a selectable marker cassette (e.g., neomycin resistance). This is introduced into ES cells via homologous recombination.
Generation of Knockout Mice: ES cells with the targeted allele are injected into blastocysts to generate chimeric mice. These chimeras are then bred to produce heterozygous (Adm+/-) mice. Due to the embryonic lethality of the homozygous knockout, the line is maintained in the heterozygous state. Homozygous (Adm-/-) embryos for study are obtained from heterozygous intercrosses.
Cardiovascular Phenotyping Protocol
Blood Pressure Measurement: Blood pressure in conscious mice is measured non-invasively using a tail-cuff system. Mice are trained for several days before measurements are taken to minimize stress-induced fluctuations. For more precise measurements, radiotelemetry transmitters can be surgically implanted into the carotid artery to allow for continuous monitoring of blood pressure and heart rate in freely moving animals.
Histological Analysis of Vascular and Cardiac Morphology: Embryos or adult hearts are collected at specific time points, fixed in 4% paraformaldehyde, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess general morphology and identify abnormalities such as edema, hemorrhage, and structural defects in the heart and blood vessels.
Signaling Pathways and Experimental Workflows
The biological effects of PAMP are mediated through specific signaling pathways. Understanding these pathways is key to interpreting the phenotypes of knockout models.
PAMP Signaling Pathways
PAMP has been shown to interact with at least two G protein-coupled receptors: the Mas-related G protein-coupled receptor X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3).[2][7][8][9][10][11]
Caption: PAMP signaling through MrgX2 and ACKR3 receptors.
Experimental Workflow for Knockout Model Validation
The process of validating the role of PAMP using knockout mice follows a logical workflow from model generation to in-depth phenotypic analysis.
Caption: Experimental workflow for knockout mouse validation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Extreme hydrops fetalis and cardiovascular abnormalities in mice lacking a functional Adrenomedullin gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons from the adrenomedullin knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenomedullin Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 8. Action of substance P and PAMP(9-20) on different excitation sites of MRGPRX2 induces differences in mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 11. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PAMP (1-20) in Diverse Rat Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Proadrenomedullin N-Terminal 20 Peptide (PAMP) (1-20) across various rat disease models. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate a deeper understanding of PAMP (1-20)'s therapeutic potential.
Executive Summary
Proadrenomedullin N-terminal 20 peptide (PAMP) (1-20) is a bioactive peptide with known hypotensive effects. This guide explores its role and mechanisms in rat models of hypertension, with a notable lack of extensive research in kidney disease and inflammation models. The primary mechanism of action identified is the inhibition of catecholamine release through the blockade of nicotinic acetylcholine (B1216132) receptors. Emerging evidence also points to interactions with Mas-related G-protein coupled receptor member X2 (MrgX2) and Atypical Chemokine Receptor 3 (ACKR3). This analysis consolidates the available data to provide a comparative overview for future research and drug development endeavors.
Data Presentation: PAMP (1-20) in a Rat Hypertension Model
The spontaneously hypertensive rat (SHR) is the most studied model for investigating the effects of PAMP (1-20) in hypertension.
| Parameter | Wistar-Kyoto (WKY) Rats (Control) | Spontaneously Hypertensive Rats (SHR) | Reference |
| Plasma PAMP Level | Lower | Increased by 42.5% (P<0.01) | [1] |
| Myocardial PAMP Level | Lower | Increased by 47.2% (P<0.01) | [1] |
| Aortic PAMP Level | Lower | Increased by 27.3% (P<0.05) | [1] |
| Effect of PAMP (1-20) Overexpression on Systolic Blood Pressure | N/A | Significantly lower in transgenic rats overexpressing human PAMP after unilateral nephrectomy and high salt diet | [2] |
Table 1: Endogenous PAMP (1-20) Levels and Effects of Overexpression in Spontaneously Hypertensive Rats.
| Parameter | Vehicle | PAMP (1-20) Administration | Reference |
| Effect on Heart Rate (isolated perfused rat hearts) | Baseline: 257.83±23.89 beats/min | Increased to 282±24.98 beats/min (1 nM, p<0.001) | [3] |
| Effect on Left Ventricular Developed Pressure (isolated perfused rat hearts) | Baseline: 90.5±18.5 mmHg | Decreased to 79±15.3 mmHg (1 nM, p<0.05) | [3] |
Table 2: Hemodynamic Effects of Exogenous Rat PAMP (1-20) on Isolated Perfused Rat Hearts.
Comparative Analysis in Other Rat Disease Models
Extensive literature searches did not yield specific studies investigating the effects of exogenous PAMP (1-20) in rat models of kidney disease (e.g., adriamycin-induced nephropathy) or inflammation (e.g., carrageenan-induced paw edema). While some studies indicate elevated plasma PAMP levels in human patients with impaired renal function, corresponding data from rat models are not available. The anti-inflammatory effects of PAMP (1-20) in established rat models of inflammation remain an uninvestigated area.
Signaling Pathways of PAMP (1-20)
The primary signaling pathway attributed to PAMP (1-20)'s hypotensive effect is the inhibition of catecholamine release from chromaffin cells and sympathetic nerve endings.
References
- 1. Levels of adrenomedullin and proadrenomedullin N-terminal 20 peptide in myocardium and aorta of spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of proadrenomedullin N-terminal 20 peptide blunts blood pressure rise and attenuates myocardial hypertrophy and fibrosis in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of proadrenomedullin N-terminal 20 peptide and calcitonin on isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Activity of Rat Proadrenomedullin (1-20)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-species activity of rat Proadrenomedullin (1-20), also known as PAMP(1-20), with its orthologs and other alternative peptides. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Proadrenomedullin N-terminal 20 peptide (PAMP) is a bioactive peptide derived from the same precursor as Adrenomedullin (B612762) (AM). It exhibits a range of physiological activities, including regulation of blood pressure, angiogenesis, and neurotransmission. The C-terminal region of PAMP is highly conserved across mammalian species, suggesting a conservation of its core functions. However, notable differences in receptor binding affinity and biological potency exist between species. Rat PAMP(1-20) has demonstrated higher potency in binding to rat tissue receptors compared to human PAMP, indicating a degree of species-specificity that is critical for the design and interpretation of preclinical studies. PAMP primarily exerts its effects through two receptors: the Mas-related G-protein-coupled receptor member X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3), with distinct downstream signaling cascades.
Peptide Sequence Comparison
The amino acid sequence of PAMP(1-20) shows a high degree of conservation among mammals, particularly in the C-terminal 12 amino acids, which are identical in rats, humans, and pigs.[1] This high homology suggests that the core functional domains of the peptide are evolutionarily conserved.
| Species | Amino Acid Sequence (1-20) |
| Rat | ARLDVASEFRKKWNKWALSR-NH₂ (presumed)¹ |
| Human | ARLDVASEFRKKWNKWALSR-NH₂[1] |
| Mouse | AGPDTPSQFRKKWNKWALSR-NH₂ |
Quantitative Comparison of Biological Activity
This section summarizes the available quantitative data on the receptor binding and functional potency of PAMP from different species.
Receptor Binding Affinity
Studies on rat vascular smooth muscle cells (VSMC) have shown that amidated rat PAMP(1-20) binds with high affinity. Notably, human PAMP is significantly less potent at binding to rat receptors.
| Ligand | Receptor/Tissue Source | Kd (nM) | IC50 (nM) | Relative Potency vs. Rat PAMP(1-20)-NH₂ |
| Rat PAMP(1-20)-NH₂ | Rat VSMC Membranes | 35 | - | 1 |
| Human PAMP(1-20)-NH₂ | Rat VSMC Membranes | - | ~700 | ~1/20th[2] |
| Rat PAMP(1-20)-OH | Rat VSMC Membranes | - | ~700 | ~1/20th[2] |
| Rat PAMP(1-19)-NH₂ | Rat VSMC Membranes | - | ~350 | ~1/10th[2] |
| PAMP | Rat Brain Membranes (Bombesin Receptor) | - | 52 | N/A |
Functional Potency
The functional activity of PAMP has been assessed in various assays. The following table presents available IC₅₀ and EC₅₀ values. Direct comparative data for rat PAMP(1-20) in many of these functional assays is limited in the current literature.
| Activity Assayed | Peptide | Species/Cell Line | IC50 / EC50 (nM) |
| Inhibition of Catecholamine Secretion | Human PAMP(1-20) | Rat PC12 cells | IC₅₀ ≈ 350[1] |
| Inhibition of Nicotinic Agonist Desensitization | Human PAMP(1-20) | Rat PC12 cells | EC₅₀ ≈ 270[1] |
| Inhibition of Aldosterone Production | Rat PAMP | Dispersed rat zona glomerulosa cells | IC₅₀ ≈ 2.0[3] |
| β-arrestin-2 Recruitment via ACKR3 | PAMP(1-20) | HEK cells | EC₅₀ > 10,000[4] |
| β-arrestin-2 Recruitment via ACKR3 | PAMP-12 | HEK cells | EC₅₀ = 839[5] |
| β-arrestin-2 Recruitment via MrgX2 | PAMP(1-20) | HEK cells | EC₅₀ = 6,200[5] |
| β-arrestin-2 Recruitment via MrgX2 | PAMP-12 | HEK cells | EC₅₀ = 785[5] |
Signaling Pathways
PAMP activates distinct signaling pathways depending on the receptor it engages.
MRGPRX2 Signaling Pathway
Activation of the Mas-related G-protein-coupled receptor X2 (MRGPRX2) by PAMP initiates a canonical G-protein signaling cascade. This pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent cellular responses, such as degranulation in mast cells.
References
- 1. Proadrenomedullin N-terminal 20 peptide: minimal active region to regulate nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dadun.unav.edu [dadun.unav.edu]
- 3. Effects of adrenomedullin and proadrenomedullin N-terminal 20 peptide on rat zona glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Commercially Available Rat Proadrenomedullin (1-20) Antibodies
For researchers investigating the physiological roles of Proadrenomedullin (1-20), also known as PAMP (1-20), selecting a specific and sensitive antibody is paramount for generating reliable experimental data. This guide provides a comparative overview of commercially available antibodies specifically targeting the 1-20 amino acid sequence of rat Proadrenomedullin. The information presented is compiled from publicly available datasheets and aims to assist researchers, scientists, and drug development professionals in making an informed decision.
Proadrenomedullin (1-20) Signaling Pathway
Proadrenomedullin (1-20) is a bioactive peptide derived from the precursor protein proadrenomedullin. Its signaling is initiated by binding to specific cell surface receptors, triggering downstream intracellular cascades. A key receptor identified for PAMP is the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. Upon binding, PAMP induces β-arrestin recruitment and subsequent receptor internalization. This interaction, however, does not typically lead to classical G-protein signaling or ERK phosphorylation. Another potential receptor for PAMP is the Mas-related G-protein coupled receptor member X2 (MrgX2). The signaling through this receptor is less characterized but is an active area of investigation. PAMP has also been shown to inhibit calcium-dependent secretion and modulate nicotinic cholinergic signaling pathways.
Comparison of Rat Proadrenomedullin (1-20) Antibodies
The following table summarizes the key features of commercially available antibodies for rat Proadrenomedullin (1-20). It is important to note that direct head-to-head performance data is limited, and the information is based on manufacturer-provided datasheets. Researchers are encouraged to perform their own validation experiments.
| Supplier | Catalog Number | Host Species | Clonality | Validated Applications | Recommended Dilution | Immunogen |
| Phoenix Pharmaceuticals, Inc. | H-010-10 | Rabbit | Polyclonal | Immunohistochemistry (IHC) | IHC: 1:500 | Adrenomedullin N-20, Pro/PAMP-20 (Rat) |
| Cloud-Clone Corp. | PAA220Ra01 | Rabbit | Polyclonal | Western Blot (WB), IHC, Immunocytochemistry (ICC) | WB: 0.01-2µg/mL, IHC: 5-20µg/mL, ICC: 5-20µg/mL | Recombinant Adrenomedullin (ADM) |
| Biorbyt | orb10053 | Rabbit | Polyclonal | Immunofluorescence (IF), IHC-frozen (IHC-fr), IHC-paraffin (IHC-p) | Not specified | Not specified |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for Western Blotting and Immunohistochemistry for the validation and use of Proadrenomedullin (1-20) antibodies.
Western Blot Protocol
A typical workflow for antibody validation using Western Blotting involves several key steps from sample preparation to signal detection.
1. Sample Preparation:
-
Homogenize rat tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. SDS-PAGE:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% polyacrylamide gel.
4. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
6. Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-Proadrenomedullin (1-20) antibody at the recommended dilution overnight at 4°C with gentle agitation.
7. Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
8. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
9. Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
10. Detection:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling the slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) for 10-20 minutes.
-
Allow slides to cool to room temperature.
3. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
4. Blocking:
-
Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Incubate sections with the primary anti-Proadrenomedullin (1-20) antibody at the recommended dilution overnight at 4°C in a humidified chamber.
6. Washing:
-
Wash slides three times for 5 minutes each with PBS.
7. Secondary Antibody Incubation:
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
8. Detection:
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Visualize the signal with a diaminobenzidine (DAB) substrate, which produces a brown precipitate.
9. Counterstaining:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
10. Dehydration and Mounting:
- Dehydrate sections through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
This guide provides a foundational comparison of available antibodies for rat Proadrenomedullin (1-20). For optimal results, it is imperative that researchers conduct thorough in-house validation of their chosen antibody in the context of their specific experimental setup.
Safety Operating Guide
Navigating the Safe Disposal of Proadrenomedullin (1-20) (rat): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Proadrenomedullin (1-20) (rat), a bioactive peptide fragment, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining the necessary procedures for the appropriate disposal of this substance.
Understanding the Compound:
Proadrenomedullin (1-20) is a peptide fragment derived from the N-terminus of proadrenomedullin. In rats, it is involved in various physiological processes and is a subject of interest in cardiovascular and endocrine research. As with any biologically active substance, adherence to strict disposal protocols is necessary to mitigate any potential environmental or health impacts.
Personal Protective Equipment (PPE) and Safety Precautions:
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense in ensuring personal safety.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
It is also crucial to work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any aerosols or dust.
Step-by-Step Disposal Protocol:
The proper disposal of Proadrenomedullin (1-20) (rat) should be carried out in accordance with institutional guidelines and local regulations for chemical and biological waste. The following is a general procedural outline:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the specific hazards, handling, and disposal of any chemical. Always review the SDS for Proadrenomedullin (1-20) (rat) from your specific supplier before proceeding.
-
Waste Categorization: Unused or waste Proadrenomedullin (1-20) (rat) should be classified as chemical waste. If it has been in contact with biological materials (e.g., cell cultures, animal tissues), it must be treated as biohazardous chemical waste.
-
Containment:
-
Solid Waste: Collect any solid, unused product and contaminated consumables (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealed chemical waste container.
-
Liquid Waste: Solutions containing Proadrenomedullin (1-20) (rat) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Decontamination (if applicable): For spills or contaminated surfaces, decontamination procedures should be followed as outlined in your laboratory's standard operating procedures for chemical spills. This may involve the use of a suitable deactivating agent, followed by thorough cleaning.
-
Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Ensure all labeling and documentation requirements are met.
Experimental Workflow for Disposal:
The logical flow for the proper disposal of Proadrenomedullin (1-20) (rat) can be visualized as follows:
Caption: Workflow for the safe disposal of Proadrenomedullin (1-20) (rat).
Signaling Pathway of Adrenomedullin (B612762) (for informational context):
While not directly related to disposal, understanding the biological context of adrenomedullin can reinforce the importance of proper handling. Adrenomedullin and its related peptides act through G-protein coupled receptors, influencing signaling cascades that regulate vasodilation and other physiological responses.
Caption: Simplified signaling pathway of Adrenomedullin.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of Proadrenomedullin (1-20) (rat), fostering a secure research environment and maintaining compliance with all relevant regulations. Always prioritize safety and consult institutional guidelines for specific protocols.
Personal protective equipment for handling Proadrenomedullin (1-20) (rat)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Proadrenomedullin (1-20) (rat). The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
While specific toxicological properties of Proadrenomedullin (1-20) (rat) have not been thoroughly investigated, it should be handled with care, treating it as a potentially hazardous substance.[1][2] This biologically active peptide is intended for research use only.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure. The following PPE is recommended when handling Proadrenomedullin (1-20) (rat), particularly in its lyophilized powder form.[4]
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against liquid splashes and chemical vapors that may occur during reconstitution.[4][5] |
| Face Shield | Recommended when there is a significant risk of splashing or aerosol generation.[6] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are the minimum requirement for handling peptides.[4] They should be changed immediately if they become contaminated.[4] |
| Body Protection | Laboratory Coat | A standard lab coat should always be worn to protect skin and clothing from potential contamination.[1][4] |
| Closed-toe Shoes | Essential to prevent injuries from spills or dropped items.[5] | |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | When handling the lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[4] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling Proadrenomedullin (1-20) (rat) is critical for both safety and experimental integrity.
1. Preparation and Area Designation:
-
Before handling, thoroughly review the available safety information.[4]
-
Designate a specific, clean, and organized laboratory area for all peptide handling procedures.[4]
-
Equilibrate the peptide container to room temperature in a desiccator before opening to prevent moisture contamination.[7][8]
2. Weighing and Reconstitution:
-
When handling the lyophilized powder, which can easily become airborne, use a fume hood or biosafety cabinet to prevent inhalation.[4]
-
Weigh the required amount of peptide rapidly.
-
There is no universal solvent for all peptides; refer to the product's Certificate of Analysis for the appropriate solvent.[8] Hydrophobic peptides may require organic solvents like DMSO or DMF for initial dissolution before dilution in an aqueous solution.[7]
-
Use fresh, sterile equipment for each step to avoid cross-contamination.[4]
3. Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder in a sealed container with a desiccant at -20°C or preferably -80°C.[7][9]
-
Reconstituted Peptide: To avoid repeated freeze-thaw cycles, store reconstituted solutions in individual aliquots.[7] Short-term storage in a refrigerator may be possible, but for longer-term storage, freezing at -20°C or -80°C is recommended.[4][9]
Disposal Plan
All materials contaminated with Proadrenomedullin (1-20) (rat) must be treated as potentially hazardous waste and disposed of according to institutional and local regulations.[1]
1. Waste Segregation:
-
Collect all contaminated solid waste, including vials, pipette tips, and gloves, in a dedicated, clearly labeled, leak-proof hazardous waste container.[1]
-
Collect all liquid waste containing the peptide in a separate, labeled hazardous waste container.[1]
2. Institutional Protocols:
-
Never dispose of peptide waste in the regular trash or down the drain.[4]
-
Follow your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[4]
-
If the peptide was used in experiments involving biological materials, the waste may also need to be treated as biohazardous waste.[1]
3. Storage of Waste:
-
Store waste containers in a designated area, away from general lab traffic, and within secondary containment to prevent spills.[1]
Workflow for Handling Proadrenomedullin (1-20) (rat)
Caption: Workflow for the safe handling, storage, and disposal of Proadrenomedullin (1-20) (rat).
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. peptide24.store [peptide24.store]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. epa.gov [epa.gov]
- 7. lifetein.com [lifetein.com]
- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 9. jpt.com [jpt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
